tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILACDFDBWRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159503-91-0 | |
| Record name | tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.
Core Chemical Properties
This compound, also known by its IUPAC name tert-butyl 4-bromo-3,6-dihydro-1(2H)-pyridinecarboxylate, is a derivative of pyridine. It is recognized for its utility as a versatile building block in the synthesis of a wide array of chemical products.[1]
| Property | Value | Source |
| CAS Number | 159503-91-0 | [2] |
| Molecular Formula | C₁₀H₁₆BrNO₂ | [2][3] |
| Molecular Weight | 262.14 g/mol | [2][3] |
| Appearance | Liquid | |
| Boiling Point | 299.6 ± 40.0 °C (Predicted) | [1] |
| Density | 1.377 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -2.90 ± 0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Purity | ≥95% - ≥97% | [2] |
Computational Chemistry Data
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 29.54 Ų |
| logP | 2.906 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Experimental Protocols
Synthesis of this compound [4]
This protocol details a method for the synthesis of the title compound from N-tert-butoxycarbonyl-4-piperidone.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Triphenyl phosphite
-
Triethylamine
-
Bromide
-
Dichloromethane
-
95% Ethanol (pre-cooled)
-
Toluene
-
Saturated brine solution
Procedure:
-
In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.
-
Cool the reaction mixture to a temperature between -25°C and -20°C.
-
Slowly add a solution of bromide (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise while stirring.
-
After the addition is complete, allow the reaction to gradually warm to room temperature with continued stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by reduced pressure distillation.
-
Treat the residue with 300 mL of pre-cooled 95% ethanol, stir, and filter to collect the solid.
-
Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water.
-
Wash the toluene layer with saturated brine.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide (this compound). The reported yield is 80% (calibrated by internal standard method).[4]
Spectroscopic Data
Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are essential for the structural confirmation of this compound. This information is available through various chemical suppliers and databases.[5][6][7] For instance, 13C NMR data for structurally related compounds that have undergone further reactions are available in the literature, providing a reference for spectral interpretation.[8]
Reactivity and Applications
This compound is a key intermediate in pharmaceutical research and organic synthesis.[1] Its chemical structure, featuring a protected amine and a vinyl bromide, allows for a variety of chemical transformations.
It is particularly useful as a precursor for the synthesis of biologically active compounds.[1] The vinyl bromide moiety can participate in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This reactivity makes it a valuable building block for creating more complex molecular architectures, which is a common strategy in the development of new drug candidates.[1] For example, it can be used in the synthesis of inhibitors for therapeutic targets like kinases.
Synthesis workflow for the target compound.
Role as an intermediate in organic synthesis.
Safety and Handling
This compound is associated with several hazard classifications.
Hazard Statements:
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Cas 159503-91-0,this compound | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 159503-91-0 [chemicalbook.com]
- 5. This compound(159503-91-0) 1H NMR [m.chemicalbook.com]
- 6. 159503-91-0|this compound|BLD Pharm [bldpharm.com]
- 7. 159503-91-0 | this compound | Bromides | Ambeed.com [ambeed.com]
- 8. rsc.org [rsc.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
CAS Number: 159503-91-0
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and its critical role as an intermediate in the synthesis of the targeted anti-cancer therapeutic, Venetoclax.
Compound Data
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 159503-91-0[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₆BrNO₂[1][2][3][4][5] |
| Molecular Weight | 262.14 g/mol [1][2][4][6] |
| Physical Form | Liquid[6] |
| Storage Temperature | 2-8°C[6] |
| Boiling Point (Predicted) | 299.6 ± 40.0 °C |
| Density (Predicted) | 1.377 ± 0.06 g/cm³ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound proceeds from N-tert-butoxycarbonyl-4-piperidone.[4] The following protocol is a detailed representation of this synthesis.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Triphenyl phosphite
-
Triethylamine
-
Bromine
-
Dichloromethane (DCM)
-
Ethanol (95%)
-
Toluene
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol).
-
Dissolve the mixture in 160 mL of dichloromethane and cool the reaction flask to a temperature between -25°C and -20°C.
-
Slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to gradually warm to room temperature while continuing to stir.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and then filter to collect the solid by-products.
-
Concentrate the filtrate and then extract the residue by adding 150 mL of toluene and 40 mL of water.
-
Separate the toluene layer and wash it with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide. An 80% yield can be expected.[4]
Application in Drug Development: Synthesis of Venetoclax
This compound is a crucial intermediate in the synthesis of Venetoclax (ABT-199), a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor.[1][7] Venetoclax is an FDA-approved medication for the treatment of certain types of leukemia and lymphoma.[1] The vinyl bromide functionality of the title compound allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to build the complex molecular architecture of Venetoclax.[8][9][10][11]
The synthesis of Venetoclax is a convergent process, meaning different key fragments of the molecule are synthesized separately and then combined in the final steps.[1] this compound serves as a precursor to one of these essential fragments.
Signaling Pathway and Experimental Workflow Diagrams
Synthetic Workflow for this compound
The following diagram illustrates the key steps in the synthesis of the title compound.
Caption: Synthetic workflow for this compound.
Role in Venetoclax Synthesis and Mechanism of Action
The subsequent diagram illustrates the role of the title compound as an intermediate in the synthesis of Venetoclax and the mechanism of action of Venetoclax in inducing apoptosis.
References
- 1. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cas 159503-91-0,this compound | lookchem [lookchem.com]
- 4. This compound | 159503-91-0 [chemicalbook.com]
- 5. 159503-91-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ABT-199 synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
Technical Guide: Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of pharmaceutical and biologically active molecules.[1] Its structure, featuring a protected tetrahydropyridine ring with a bromine substituent, makes it a valuable building block for introducing this scaffold into larger, more complex molecules through various cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆BrNO₂ |
| Molecular Weight | 262.14 g/mol [2][3] |
| CAS Number | 159503-91-0[1][2][3] |
| Appearance | / |
| Boiling Point | 299.6±40.0 °C (Predicted)[1] |
| Density | 1.377±0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound from N-tert-butoxycarbonyl-4-piperidone.[4]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Triphenyl phosphite
-
Triethylamine
-
Bromine
-
Dichloromethane (DCM)
-
95% Ethanol
-
Toluene
-
Saturated brine solution
-
Water
Procedure:
-
In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.
-
Cool the reaction mixture to a temperature between -25°C and -20°C.
-
Slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to gradually warm to room temperature while continuing to stir.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and collect the resulting solid by filtration.
-
Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water.
-
Wash the toluene layer with saturated brine solution.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide.
Synthesis Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its utility lies in its ability to act as a versatile building block for creating a wide range of chemical products.[1] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 4-position of the tetrahydropyridine ring. This compound is a precursor in the synthesis of biologically active compounds, where its unique structure can be leveraged to enhance the properties and effectiveness of the final molecules.[1]
Caption: Role as a key intermediate in the synthesis of pharmaceuticals.
References
In-Depth Technical Guide to the Structure Elucidation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document details the expected analytical data from spectroscopic techniques, outlines detailed experimental protocols, and presents a logical workflow for its synthesis and characterization.
Chemical Structure and Properties
This compound is a derivative of piperidine with the chemical formula C₁₀H₁₆BrNO₂ and a molecular weight of 262.14 g/mol .[2][3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a bromine atom at the 4-position, and a double bond within the six-membered ring.
| Property | Value |
| CAS Number | 159503-91-0[2][3] |
| Molecular Formula | C₁₀H₁₆BrNO₂[2][3] |
| Molecular Weight | 262.14 g/mol [2][3] |
| IUPAC Name | tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate[2] |
| Appearance | Expected to be a liquid or low-melting solid[4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis
A common synthetic route to this compound starts from N-tert-butoxycarbonyl-4-piperidone.[5] The process involves the formation of a vinyl bromide from the ketone.
Experimental Protocol: Synthesis
-
Reaction Setup: A dry reaction flask is charged with N-tert-butoxycarbonyl-4-piperidone (1.0 eq), triphenyl phosphite (1.1 eq), and triethylamine (1.5 eq) in dichloromethane.
-
Cooling: The reaction mixture is cooled to a temperature between -25°C and -20°C.
-
Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise to the stirred reaction mixture, maintaining the low temperature.
-
Warming and Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is treated with cold 95% ethanol, stirred, and filtered. The filtrate is then subjected to a liquid-liquid extraction with toluene and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product.[5]
References
- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]
- 5. This compound(159503-91-0) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (also known as 1-Boc-4-bromo-1,2,3,6-tetrahydropyridine). Understanding the fragmentation pathways of this compound is critical for its unambiguous identification in complex matrices, reaction monitoring, and quality control during the synthesis of more advanced pharmaceutical intermediates.
The core structure combines a tetrahydropyridine ring, a vinyl bromide moiety, and a tert-butoxycarbonyl (Boc) protecting group. The fragmentation is primarily dictated by the labile Boc group, which is known to undergo characteristic cleavages under common mass spectrometry ionization conditions.
Molecular Characteristics
-
Chemical Formula: C₁₀H₁₆BrNO₂
-
Molecular Weight: 261.04 g/mol (for ⁷⁹Br) and 263.04 g/mol (for ⁸¹Br)[1]
-
Key Structural Features: The presence of bromine results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). The Boc group is the most labile part of the molecule and directs the primary fragmentation pathways.
Core Fragmentation Pathways
Under typical Electron Ionization (EI) or Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), the fragmentation of this compound is dominated by cleavages related to the Boc protecting group.[2][3]
The primary fragmentation events include:
-
Formation of the tert-butyl cation: A simple cleavage of the oxygen-tert-butyl bond results in the highly stable tert-butyl cation.
-
Loss of Isobutylene: A rearrangement reaction leads to the neutral loss of isobutylene (C₄H₈), a hallmark of Boc group fragmentation.[3]
-
Sequential Loss of Isobutylene and Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate readily loses carbon dioxide. This combined loss of 100 Da is a diagnostic feature for Boc-protected amines.[2]
-
Loss of a Bromine Radical: Cleavage of the carbon-bromine bond can also occur, though it is often a less favorable pathway compared to the fragmentation of the Boc group.
Quantitative Data: Major Fragment Ions
The table below summarizes the expected principal ions observed in the mass spectrum of the title compound. The m/z values are given for the ⁷⁹Br and ⁸¹Br isotopes where applicable.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion Structure/Formula | Description of Loss |
| 261 / 263 | [C₁₀H₁₆BrNO₂]⁺• | Molecular Ion (M⁺•) |
| 205 / 207 | [C₆H₈BrNO₂]⁺• | Neutral loss of isobutylene (-C₄H₈) |
| 182 | [C₁₀H₁₆NO₂]⁺ | Loss of bromine radical (-•Br) |
| 161 / 163 | [C₅H₉BrN]⁺• | Sequential loss of isobutylene and carbon dioxide (-C₄H₈, -CO₂) |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocols
The following outlines a standard methodology for the analysis of this compound using mass spectrometry.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
For direct infusion, dilute to a similar concentration in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
2. Chromatographic Separation (LC-MS):
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Electron Ionization (EI) for GC-MS.
-
ESI Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂): 600-800 L/hr at 350-450 °C
-
-
EI Parameters (for GC-MS):
-
Ionization Energy: 70 eV
-
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-400 to identify the molecular ion.
-
Tandem MS (MS/MS): Select the precursor ions (m/z 261 and 263) for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade originating from the molecular ion.
Caption: Proposed ESI-MS/MS fragmentation pathway of the title compound.
References
- 1. This compound | C10H16BrNO2 | CID 44239841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
Technical Guide: tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical and organic synthesis. Due to its role as a versatile building block, understanding its chemical properties, including solubility, is crucial for its effective application in the development of novel therapeutic agents and other biologically active compounds.[1]
Solubility Data
| Solvent | Solubility Inference | Rationale |
| Dichloromethane | Soluble | Used as the reaction solvent for its synthesis, indicating good solubility.[2] |
| Toluene | Soluble | Employed as the extraction solvent to isolate the compound from an aqueous medium.[2] |
| Pre-cooled 95% Ethanol | Low Solubility / Insoluble | Utilized to precipitate and isolate the crude product from the reaction residue.[2] |
| Ethyl Acetate | Soluble | Mentioned as a solvent for dilution during purification steps in related synthetic procedures. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.
Synthesis of this compound[2]
Materials:
-
N-tert-butoxycarbonyl-4-piperidone
-
Triphenyl phosphite
-
Triethylamine
-
Bromine
-
Dichloromethane
-
95% Ethanol (pre-cooled)
-
Toluene
-
Saturated brine solution
-
Water
Procedure:
-
Reaction Setup: In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane.
-
Cooling: Control the temperature of the reaction mixture to between -25°C and -20°C.
-
Addition of Bromine: While stirring, slowly add a solution of bromine (17.6 g, 0.11 mol) in 30 mL of dichloromethane dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Precipitation and Filtration: Treat the residue with 300 mL of pre-cooled 95% ethanol, stir the mixture, and then filter to collect the solid.
-
Extraction and Washing: Dry the filtrate and then perform an extraction by adding 150 mL of toluene and 40 mL of water. Separate the toluene layer and wash it with a saturated brine solution.
-
Final Isolation: Dry the organic phase and concentrate it to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-bromide.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and Purification Workflow.
References
A Technical Guide to the Synthesis of Substituted Dihydropyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted dihydropyridines (DHPs) are a critical class of heterocyclic compounds with significant pharmacological importance.[1][2] They are the cornerstone of a major group of drugs known as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension and angina.[1][3][4] The therapeutic efficacy of these drugs is intrinsically linked to the substitution pattern on the dihydropyridine ring, which influences their potency, selectivity, and pharmacokinetic properties.[4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing substituted dihydropyridine intermediates, with a focus on both classical and modern approaches. It is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Synthetic Methodologies
The synthesis of the 1,4-dihydropyridine scaffold is most famously achieved through the Hantzsch synthesis, a classic multi-component reaction.[5][6] However, numerous modifications and novel methods have been developed to improve yields, reduce reaction times, and enable the synthesis of a wider variety of derivatives, including chiral compounds.[7][8]
The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][9] This versatile method allows for the straightforward construction of the dihydropyridine core.
The mechanism of the Hantzsch synthesis is generally understood to proceed through two key pathways that converge. One equivalent of the β-ketoester condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[10] Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to form an enamine.[10] The subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[10]
Modern Innovations in Dihydropyridine Synthesis
While the Hantzsch synthesis is robust, classical methods often require harsh reaction conditions and long reaction times, which can lead to lower yields.[5][8] Modern advancements have focused on overcoming these limitations through various strategies:
-
Catalytic Methods: A wide range of catalysts, including metal-based catalysts (e.g., ceric ammonium nitrate), organocatalysts, and heterogeneous catalysts, have been employed to improve reaction rates and yields.[8]
-
Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been successfully used to accelerate the reaction, often leading to significantly shorter reaction times and higher yields.[5][6]
-
Green Chemistry Approaches: The use of environmentally benign solvents like water and glycerol, or even solvent-free conditions, has gained prominence, aligning with the principles of sustainable chemistry.[8][10]
Asymmetric Synthesis of Chiral Dihydropyridines
Many second-generation dihydropyridine drugs, such as amlodipine and nicardipine, are chiral, and their enantiomers often exhibit different pharmacological activities.[11] This has driven the development of asymmetric synthetic methods to produce enantiomerically pure or enriched dihydropyridines.[7] Key strategies include:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction.
-
Chiral Catalysis: The use of chiral catalysts, such as chiral Brønsted acids or organocatalysts, can induce enantioselectivity in the cyclization step.[7]
-
Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of substituted dihydropyridine intermediates.
Protocol 1: Classical Hantzsch Synthesis of Nifedipine
This protocol describes the synthesis of Nifedipine, a widely used calcium channel blocker, via the classical Hantzsch reaction.[12][13][14]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Concentrated ammonia (35% in water)
-
Methanol
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.[12]
-
Add 1.6 mL of concentrated ammonia (35% in water, 35 mmol) to the mixture.[12]
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an isomantle or an oil bath.[12]
-
After the reaction period, allow the mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath.[12]
-
Collect the precipitate by suction filtration and wash the filter cake with 10 mL of water followed by 5 mL of methanol.[12]
-
Recrystallize the crude product from methanol to obtain pure Nifedipine. If the product oils out during recrystallization, cool the solution in an ice-water bath.[12]
Protocol 2: Ultrasound-Promoted Synthesis of 1,4-Dihydropyridines
This protocol outlines a modern, efficient synthesis of 1,4-dihydropyridines using ultrasonic irradiation.[5]
Materials:
-
Aryl aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Water
Procedure:
-
In a suitable reaction vessel, prepare an aqueous solution of SDS (0.1 M).
-
Add the aryl aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) to the aqueous micellar solution.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Subject the reaction mixture to ultrasonic irradiation.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
Data Presentation
The following tables summarize quantitative data for different synthetic methods, allowing for a direct comparison of their efficacy.
Table 1: Comparison of Hantzsch Synthesis Conditions for a Model Reaction *
| Entry | Catalyst/Energy Source | Solvent | Time | Yield (%) | Reference |
| 1 | None (Classical) | Ethanol | 12 h | ~50-60 | [6] |
| 2 | Microwave Irradiation | Ethanol | 4 min | 15-52 | [6] |
| 3 | Ultrasound/PTSA | Water (micellar) | Not specified | 96 | [5] |
| 4 | Ceric Ammonium Nitrate | Solvent-free | Not specified | High | [8] |
| 5 | p-Toluenesulfonic Acid | Solvent-free | 5-20 min | 80-96 | [15] |
*Model reaction: Condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source.
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the synthesis and purification of dihydropyridine intermediates can be visualized as a series of sequential steps.
Signaling Pathway: Dihydropyridines as L-type Calcium Channel Blockers
Dihydropyridines exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle.[3][4] This blockade inhibits the influx of calcium ions into the cells, leading to vasodilation and a reduction in blood pressure.
Conclusion
The synthesis of substituted dihydropyridine intermediates is a well-established yet continually evolving field. While the Hantzsch synthesis remains a cornerstone, modern methodologies offer significant advantages in terms of efficiency, sustainability, and the ability to generate complex and chiral molecules. This guide provides a foundational understanding of the key synthetic routes, practical experimental guidance, and a comparative overview of different methods. For researchers and professionals in drug development, a thorough grasp of these synthetic strategies is essential for the design and creation of novel and improved dihydropyridine-based therapeutics.
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. Nifedipine synthesis - chemicalbook [chemicalbook.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate. This versatile building block is valuable in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established methodologies for Suzuki couplings of related heterocyclic systems and provide a robust starting point for optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a base and a palladium catalyst.[4][5] This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.[6]
The coupling of this compound with various aryl and heteroaryl boronic acids allows for the introduction of diverse substituents at the 4-position of the dihydropyridine ring, a scaffold of interest in drug discovery.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., arylboronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the bromide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 4-aryl-5,6-dihydropyridine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound with various arylboronic acids. These examples serve as a guide for developing a successful reaction protocol.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 81¹ |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 92² |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 80³ |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12 | 73⁴ |
| 5 | 4-Phenoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | Toluene/H₂O (1:1) | Reflux | 12 | 85⁵ |
¹Yield reported for the coupling of 2-bromo-4-methylpyridine with phenylboronic acid.[8] ²Yield reported for the coupling of a similar substrate with 4-methoxyphenylboronic acid.[8] ³Representative yield for the coupling of 2-bromo-4-methylpyridine with 4-chlorophenylboronic acid.[8] ⁴Representative yield for the coupling of 2-bromo-4-methylpyridine with 3-thienylboronic acid.[8] ⁵Yield reported for the synthesis of 3-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-1-methylpyridine.[9]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids to achieve maximum yield.[8]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[8]
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)[8]
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[8]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1).[8]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[8]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes: Heck Reaction Protocol for Vinyl Bromides
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This method is of great importance in organic synthesis as it allows for substitution reactions on sp2-hybridized carbon atoms.[3] The reaction is widely applicable to a variety of substrates, including vinyl bromides, which can be coupled with a broad range of alkenes to produce substituted alkenes, often with high regio- and stereoselectivity.[1][4] This protocol provides detailed procedures and application notes for conducting the Heck reaction with vinyl bromides, a key transformation in the synthesis of pharmaceuticals, natural products, and functional materials.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) active species. The fundamental steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the vinyl-bromide bond, forming a vinylpalladium(II) complex.
-
Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium(II) complex and then inserts into the vinyl-palladium bond. This step typically proceeds in a syn-addition fashion.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a hydridopalladium(II) complex. This step generally dictates the regioselectivity and favors the formation of the more stable (often E-isomer) product.
-
Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and form a salt byproduct.
Caption: Catalytic cycle of the Heck reaction.
Data Presentation: Reaction Conditions for Heck Reaction of Vinyl Bromides
The efficiency and outcome of the Heck reaction are highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of conditions from various reported protocols.
| Catalyst System | Vinyl Bromide Substrate | Alkene Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-chlorostyrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 85 | |
| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-methoxystyrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 81 | |
| Pd(OAc)₂ / XantPhos | 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | Styrene | Cs₂CO₃ | Benzene | Ambient, 15W blue LED | 71 | |
| [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | α- and β-substituted vinyl bromides | Acrylates, enones, styrenes | K₂CO₃ or NaHCO₃ | DMF | 80-120 °C | Good yields | [5][6] |
| Pd-L1 Complex | 1-bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 50 °C | 99.87 (conversion) | [7] |
| Pd-L1 Complex | 1-bromo-4-nitrobenzene | Styrene | K₂CO₃ | DMA | 50 °C | 97.41 (conversion) | [7] |
| Pd-L1 Complex | 1-bromo-4-nitrobenzene* | Styrene | Et₃N | DMA | 50 °C | 95.83 (conversion) | [7] |
*Note: While 1-bromo-4-nitrobenzene is an aryl bromide, the data demonstrates the significant impact of base and solvent selection on reaction efficiency, which is a key consideration for optimizing reactions with vinyl bromides.[7]
Experimental Protocols
This section details a representative protocol for a visible-light-driven Heck reaction of a functionalized internal vinyl bromide with a styrene derivative, adapted from the literature.
Materials and Equipment:
-
Vinyl Bromide: 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a)
-
Alkene: 4-chlorostyrene (2a)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: XantPhos
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Benzene (dried and distilled)
-
Equipment: Schlenk flask, magnetic stir bar, condenser, nitrogen or argon gas line, 15W blue LED bulb (450-460 nm), standard laboratory glassware for workup and purification.
Detailed Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide 1a (91 mg, 0.3 mmol, 1.0 equiv), 4-chlorostyrene 2a (62 mg, 0.45 mmol, 1.5 equiv), Pd(OAc)₂ (4 mg, 0.018 mmol, 6 mol%), XantPhos (35 mg, 0.06 mmol, 20 mol%), and Cs₂CO₃ (215 mg, 0.66 mmol, 2.2 equiv).
-
Add 3 mL of dry benzene to the flask.
-
-
Inert Atmosphere:
-
Seal the flask and ensure it is connected to a nitrogen or argon line. The reaction should be maintained under an inert atmosphere.[8]
-
-
Reaction Execution:
-
Stir the mixture at ambient temperature.
-
Irradiate the flask with a 15 W blue LED bulb (placed a few centimeters from the flask) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/dichloromethane) to afford the desired product.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[5][6] The products of this coupling, 4-alkynyl-5,6-dihydropyridine derivatives, are valuable intermediates in the synthesis of a variety of biologically active compounds and are key building blocks for creating novel molecular scaffolds for drug discovery programs.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the vinyl bromide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl palladium complex subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of vinyl bromides with terminal alkynes under various conditions, which can be adapted for this compound.
| Entry | Vinyl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclic 3-bromo-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Et₃N | Reflux | 1 | Good |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 3 | 2-Bromo-8-chloro-1-octene | Various | Pd(OAc)₂ | - | Cs₂CO₃ | Various | RT-60 | 3-24 | - |
| 4 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 100 | 10 | 95 |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for the copper-catalyzed Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃) (2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure product.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with Cyclic Vinyl Halides
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While extensively utilized for the arylation of amines, its application to cyclic vinyl halides provides a crucial pathway for the synthesis of enamines, which are valuable intermediates in organic synthesis and prevalent motifs in pharmacologically active compounds. This document provides detailed application notes, protocols, and relevant data for the Buchwald-Hartwig amination of cyclic vinyl halides.
Introduction
The palladium-catalyzed coupling of amines with cyclic vinyl halides or triflates offers a direct and efficient method for the synthesis of N-cycloalkenyl amines.[1] This transformation is a key strategy for accessing enamine structural motifs, which are present in numerous natural products and pharmaceutical agents. The reaction's broad substrate scope and functional group tolerance make it a highly valuable tool in drug discovery and development.[2][3]
The general transformation can be depicted as follows:
Scheme 1: General Reaction for Buchwald-Hartwig Amination of Cyclic Vinyl Halides
Where X can be a halide (Cl, Br, I) or a triflate (OTf), and the amine can be primary or secondary, alkyl or aryl.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination with cyclic vinyl halides is believed to proceed through a catalytic cycle analogous to that of aryl halides.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the cyclic vinyl halide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amide complex, yielding the enamine product and regenerating the Pd(0) catalyst.
Key Reaction Parameters and Optimization
Successful Buchwald-Hartwig amination of cyclic vinyl halides requires careful consideration of several parameters.
Caption: Logical workflow for optimizing the Buchwald-Hartwig amination.
a. Palladium Precursor: Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.
b. Ligands: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.
| Ligand | Typical Substrates | Notes |
| XPhos | Aryl and vinyl chlorides, bromides, and triflates | Highly active and versatile for a broad range of substrates. |
| RuPhos | Aryl and vinyl halides with secondary amines | Particularly effective for sterically hindered couplings. |
| BINAP | Aryl and vinyl iodides and triflates with primary amines | One of the earlier developed bidentate ligands, still widely used.[2] |
| DavePhos | Unactivated aryl chlorides | Effective for challenging substrates. |
c. Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base. Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.
d. Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents.
Experimental Protocols
Protocol 1: General Procedure for the Amination of Cyclic Vinyl Bromides with Primary Amines
This protocol is adapted from a general method for the amination of vinyl bromides.
Materials:
-
Cyclic vinyl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the primary amine and the cyclic vinyl bromide.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of a Cyclic Vinyl Triflate with a Secondary Amine
This protocol is a representative procedure for the coupling of a more reactive cyclic vinyl triflate.
Materials:
-
Cyclic vinyl triflate (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Cesium carbonate (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with Pd(OAc)₂, BINAP, and cesium carbonate.
-
Add the cyclic vinyl triflate and the secondary amine.
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for the required time, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Tabulated Data
The following tables summarize representative examples of Buchwald-Hartwig amination with cyclic vinyl halides.
Table 1: Amination of Cyclohexenyl Bromide with Various Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | 8 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 16 | 78 |
| 4 | Piperidine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 80 | 10 | 88 |
Table 2: Amination of Various Cyclic Vinyl Halides and Triflates
| Entry | Vinyl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromocyclopentene | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 14 | 82 |
| 2 | 1-Iodocycloheptene | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 90 | 12 | 89 |
| 3 | Cyclohexenyl Triflate | Piperidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 80 | 6 | 95 |
| 4 | 1-Chlorocyclohexene | N-Methylaniline | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 110 | 24 | 65 |
Applications in Drug Discovery and Development
The enamine motif synthesized through the Buchwald-Hartwig amination of cyclic vinyl halides is a key structural feature in many biologically active molecules. This reaction provides a direct route to intermediates for the synthesis of complex pharmaceutical agents.
For instance, the synthesis of certain kinase inhibitors and central nervous system (CNS) active compounds involves the formation of a crucial C-N bond to a cyclic core, which can be efficiently achieved using this methodology. The ability to couple a wide range of amines, including complex heterocyclic fragments, with cyclic vinyl halides allows for the rapid generation of compound libraries for lead optimization in drug discovery programs.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify them before use. |
| Poorly soluble reagents | Try a different solvent or a co-solvent system. Increase the reaction temperature. | |
| Inappropriate ligand/base combination | Screen a variety of ligands and bases. | |
| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination | Use a more sterically hindered ligand. Lower the reaction temperature. |
| Decomposition of starting materials | Base-sensitive functional groups | Use a weaker base such as K₃PO₄ or Cs₂CO₃. |
Conclusion
The Buchwald-Hartwig amination of cyclic vinyl halides is a robust and highly valuable transformation for the synthesis of enamines. Careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, particularly in the context of drug discovery and development.
References
Application Notes and Protocols for Stille Coupling Reactions of Brominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecular architectures required for drug discovery and materials science.[3] Brominated heterocycles are widely utilized as coupling partners in Stille reactions due to their stability, commercial availability, and the reactivity of the carbon-bromine bond towards palladium catalysts.[1]
These application notes provide a comprehensive overview of Stille coupling conditions for various brominated heterocycles, detailed experimental protocols, and quantitative data to facilitate the successful application of this methodology in a research and development setting.
Catalytic Cycle and General Considerations
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the brominated heterocycle to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][4]
Key considerations for a successful Stille coupling reaction include:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the organostannane. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the organostannane reagent. The use of anhydrous solvents and reagents is recommended.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1] Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃ and XPhos, are often employed to facilitate the catalytic cycle.[5]
-
Solvent: Aprotic solvents such as toluene, dioxane, DMF, and THF are commonly used.[5][6] The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.[5] Optimization of the temperature is often necessary to balance reaction rate and selectivity.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (CsF) can accelerate the reaction rate.[7]
Data Presentation: Stille Coupling Conditions for Various Brominated Heterocycles
The following tables summarize representative conditions for the Stille coupling of various brominated heterocycles with different organostannane reagents. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Stille Coupling of Brominated Thiophenes
| Brominated Thiophene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |
| 3-Bromothiophene | (Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | 100 | 16 | 78 |
| 2,5-Dibromothiophene | 2 x (Trimethylstannyl)furan | PdCl₂(PPh₃)₂ (4) | - | DMF | 90 | 24 | 91 |
Table 2: Stille Coupling of Brominated Pyridines
| Brominated Pyridine | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 75 |
| 3-Bromopyridine | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | THF | 80 | 12 | 88 |
| 4-Bromopyridine | (Tributylstannyl)benzene | Pd(OAc)₂ (2) | XPhos (2.2) | DMSO | 100 | 24 | 65[5] |
Table 3: Stille Coupling of Other Brominated Heterocycles
| Brominated Heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromofuran | (Tributylstannyl)benzene | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 16 | 72 |
| 5-Bromoindole | (Tributylstannyl)ethyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 80 | 8 | 90 |
| 2-Bromothiazole | (Tributylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 82 |
| 5-Bromopyrimidine | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 70 | 12 | 85 |
| 3-Bromoquinoline | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 20 | 79 |
Experimental Protocols
General Procedure for Stille Coupling of a Brominated Heterocycle
This protocol provides a general method for the Stille coupling reaction. The specific reagents, catalyst, ligand, solvent, and temperature should be chosen based on the substrates and the conditions outlined in the tables above or from literature precedents.
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Organostannane reagent (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., XPhos, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (argon or nitrogen)
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the brominated heterocycle and the palladium catalyst (and ligand, if separate).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to dissolve the solids.
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is typically washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4] The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Detailed Experimental Protocol: Stille Coupling of 5-Bromoindole with (Tributylstannyl)ethyne
This protocol describes the synthesis of 5-ethynylindole.
Materials:
-
5-Bromoindole (196 mg, 1.0 mmol, 1.0 equiv)
-
(Tributylstannyl)ethyne (475 mg, 1.5 mmol, 1.5 equiv)
-
PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous DMF via syringe, followed by (tributylstannyl)ethyne.
-
Seal the tube and heat the mixture in an oil bath at 80 °C for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a 10% aqueous KF solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-ethynylindole.
Visualizations
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a vinyl bromide moiety and a Boc-protected tetrahydropyridine ring, make it an ideal starting material for the synthesis of complex molecular architectures. This intermediate is particularly valuable for introducing a substituted piperidine or tetrahydropyridine core into drug candidates, a common motif in biologically active compounds.
The vinyl bromide functionality serves as a key handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse libraries of compounds for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The tetrahydropyridine scaffold is a prevalent feature in many kinase inhibitors. Its conformational flexibility and ability to engage in various binding interactions within the ATP-binding pocket of kinases make it a privileged scaffold in drug design. This compound serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[1][2][3]
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, between the vinyl bromide of the tetrahydropyridine intermediate and a suitable boronic acid or boronic ester derivative of a heterocyclic core, such as a pyrazole. This key bond-forming step constructs the core structure of the final drug molecule.
Key Reactions and Protocols
The primary application of this compound in pharmaceutical synthesis is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly favored for its mild reaction conditions and broad functional group tolerance.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the vinyl bromide of the tetrahydropyridine intermediate and a variety of organoboron compounds. This reaction is instrumental in linking the tetrahydropyridine moiety to other key fragments of the target pharmaceutical agent.
Experimental Protocol: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a pyrazoleboronic acid derivative.
Materials:
-
This compound
-
1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving substituted bromopyridines and pyrazole boronic esters, which can be considered analogous to the reaction of this compound.
| Entry | Aryl Halide | Boronic Ester/Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | This compound | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 80-90 |
| 3 | This compound | Pyrazole-4-boronic acid | XPhos Pd G2 (3) | K₃PO₄ | THF/H₂O | 80 | 18 | 75-85 |
| 4 | This compound | 1-Boc-pyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: ALK/ROS1 Inhibition
Many kinase inhibitors synthesized using the title intermediate target the ALK/ROS1 signaling pathway. The constitutive activation of these receptor tyrosine kinases, often through chromosomal rearrangements, leads to the downstream activation of several oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[4][5][6]
Caption: Simplified ALK/ROS1 signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. medkoo.com [medkoo.com]
- 4. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-Boc Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of N-Boc dihydropyridines, valuable intermediates in the synthesis of functionalized piperidines and other nitrogen-containing heterocyclic compounds of interest in drug discovery and development.
Introduction
N-Boc protected dihydropyridines are versatile building blocks in organic synthesis. Their partial saturation allows for the introduction of functionality at specific positions, which can then be carried into fully saturated piperidine ring systems through reduction. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds at halogenated or triflated positions on the dihydropyridine ring. These reactions are prized for their functional group tolerance and generally mild conditions.[1][2][3] This document outlines key applications and provides detailed protocols for these transformations.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating to the desired reaction temperature. Post-reaction, a standard workup and purification procedure is employed to isolate the desired product.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[4] In the context of N-Boc dihydropyridines, this reaction is particularly useful for the synthesis of aryl-substituted derivatives.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of 3-Aryl-N-methyl-1,2,5,6-tetrahydropyridine Derivatives
The following table summarizes the synthesis of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives via a Suzuki coupling reaction. While this example utilizes an N-methyl group, the conditions are representative and can be adapted for N-Boc analogues.[5]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-N-methyl-1,2,5,6-tetrahydropyridine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-N-methyl-1,2,5,6-tetrahydropyridine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-N-methyl-1,2,5,6-tetrahydropyridine | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-N-methyl-1,2,5,6-tetrahydropyridine | 78 |
| 5 | 4-Phenoxyphenylboronic acid | 3-(4-Phenoxyphenyl)-N-methyl-1,2,5,6-tetrahydropyridine | 85 |
Experimental Protocol: Representative Suzuki-Miyaura Coupling[5]
-
Reaction Setup: To a solution of 3-bromo-N-methyl-1,2,5,6-tetrahydropyridine (1.0 equiv) in a 1:1 mixture of toluene and water, add the corresponding aryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Add water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivative.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1]
Data Presentation: Heck Reaction Conditions
The following table presents representative conditions for the Heck reaction of aryl halides with alkenes. These conditions can be adapted for halogenated N-Boc dihydropyridines.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 60 | 12 | 92 | [6] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 95 | [7] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | >99 | [7] |
Experimental Protocol: Representative Heck Reaction[6]
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 mmol), olefin (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(OAc)₂ (0.02 mmol) in DMF (2 mL).
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]
Data Presentation: Sonogashira Coupling Conditions
The following table summarizes conditions for the Sonogashira coupling of aryl halides with terminal alkynes, which can serve as a starting point for reactions with halogenated N-Boc dihydropyridines.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 95 | [8] |
| 2 | 4-Bromotoluene | 1-Octyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | i-Pr₂NH | DMF | 80 | 91 | [3] |
| 3 | Aryl Bromide | Aryl Alkyne | (NHC)-Pd (0.01) | (NHC)-Cu (1) | K₂CO₃ | Dioxane/H₂O | 80 | 49-95 | [9][10] |
Experimental Protocol: Representative Sonogashira Coupling[3]
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from an amine and an aryl halide or triflate.[2][11]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides general conditions for the Buchwald-Hartwig amination of aryl halides.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (1) | BINAP | NaOt-Bu | Toluene | 100 | 95 | [11] |
| 2 | Chlorobenzene | Aniline | Pd₂(dba)₃ (0.5) | XPhos | K₃PO₄ | t-BuOH | 110 | 98 | [12] |
| 3 | Aryl Bromide | Carbazole | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Dioxane | 110 | High | [13] |
Experimental Protocol: Representative Buchwald-Hartwig Amination[11]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu). Add a solution of the aryl halide in an anhydrous solvent (e.g., toluene), followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 5. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide for the synthesis of diverse, biologically active compounds utilizing tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate as a key building block. The tetrahydropyridine scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document outlines protocols for common and powerful cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig amination—to generate libraries of novel compounds for screening and lead optimization in drug discovery programs.
Introduction to the Versatility of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine core is a "privileged" structure in medicinal chemistry. Its derivatives have been reported to possess a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Certain 4-aryl-1,4-dihydropyridines have demonstrated cytotoxicity against various cancer cell lines.[5]
-
Antipsychotic and Dopaminergic Activity: Aryl-substituted tetrahydropyridines have been investigated as potential antipsychotic agents due to their interaction with dopamine receptors.[6]
-
Acetylcholinesterase (AChE) Inhibition: N-methyl-tetrahydropyridine derivatives have been synthesized and evaluated as inhibitors of AChE, a key target in the management of Alzheimer's disease.[7]
-
Muscarinic Agonism: Tetrahydropyrimidine and tetrahydropyridine derivatives have shown promise as selective M1 muscarinic agonists, which could be beneficial for treating cognitive deficits.[8]
-
Antimicrobial and Anti-inflammatory Properties: The tetrahydropyridine nucleus is found in compounds with antibacterial, antifungal, and anti-inflammatory effects.[4][9]
This compound serves as an excellent starting material for accessing novel analogs of these bioactive compounds. The bromo substituent at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The Boc-protecting group provides stability and can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize expected yields for the functionalization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions based on literature precedents for similar substrates.
Table 1: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 4-(4-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate | 80-90 |
| 3 | 3-Pyridinylboronic acid | tert-Butyl 4-(pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 75-85 |
| 4 | 2-Thienylboronic acid | tert-Butyl 4-(thiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 70-80 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | tert-Butyl 4-(phenylethynyl)-5,6-dihydropyridine-1(2H)-carboxylate | 80-90 |
| 2 | Ethynyltrimethylsilane | tert-Butyl 4-((trimethylsilyl)ethynyl)-5,6-dihydropyridine-1(2H)-carboxylate | 85-95 |
| 3 | 1-Hexyne | tert-Butyl 4-(hex-1-yn-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 70-80 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | tert-Butyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 75-85 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | tert-Butyl 4-(morpholino)-5,6-dihydropyridine-1(2H)-carboxylate | 70-85 |
| 2 | Aniline | tert-Butyl 4-(phenylamino)-5,6-dihydropyridine-1(2H)-carboxylate | 65-80 |
| 3 | Benzylamine | tert-Butyl 4-(benzylamino)-5,6-dihydropyridine-1(2H)-carboxylate | 70-80 |
| 4 | Indole | tert-Butyl 4-(1H-indol-1-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 60-75 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl- or 4-heteroaryl-1,2,5,6-tetrahydropyridines.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (deionized and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding boronic acid, and potassium phosphate.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Evacuate and backfill the flask with nitrogen or argon (repeat this cycle three times).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted tetrahydropyridine.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 4-alkynyl-1,2,5,6-tetrahydropyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (TEA or DIPEA).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-alkynyl tetrahydropyridine.[10][11][12]
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino- or 4-N-heterocyclyl-1,2,5,6-tetrahydropyridines.
Materials:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted tetrahydropyridine.[13][14][15]
Visualizations
Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for the synthesis of substituted tetrahydropyridines.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Modulation by Tetrahydropyridine Derivatives
Caption: Potential modulation of a G-protein coupled receptor signaling pathway.
References
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate.
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude reaction mixture as observed by TLC, LC-MS, or NMR.
-
Low yield of the desired 4-bromo-1,2,3,6-tetrahydropyridine product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid (e.g., trifluoroacetic acid, TFA). Common concentrations for TFA in a solvent like dichloromethane (DCM) range from 20% to neat. |
| Short Reaction Time | Extend the reaction time and monitor the progress periodically using an appropriate analytical technique (e.g., TLC or LC-MS). |
| Low Reaction Temperature | While many Boc deprotections proceed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction. However, be cautious as this may also increase the rate of side reactions. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS of the crude product.
-
Complex NMR spectrum of the crude product, indicating a mixture of compounds.
-
Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate the product or other nucleophilic species present. Add a scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the tert-butyl cation. |
| Acid-catalyzed hydration of the double bond | Under aqueous acidic conditions, water can add across the double bond of the tetrahydropyridine ring, leading to the formation of a bromohydrin or subsequent rearranged products. Ensure anhydrous reaction conditions by using dry solvents and reagents. |
| Hydrobromination of the double bond | If a source of bromide is present or generated, acid-catalyzed addition of HBr across the double bond can occur. Using a non-nucleophilic acid or minimizing reaction time and temperature can help mitigate this. |
| Oligomerization/Polymerization | The deprotected product, a vinyl bromide, may be susceptible to acid-catalyzed polymerization. Using milder deprotection conditions, shorter reaction times, and lower temperatures can reduce the likelihood of this side reaction. Immediate work-up and purification after the reaction is complete is also recommended. |
| Rearrangement of the tetrahydropyridine ring | Although less common, strong acidic conditions could potentially induce rearrangements of the carbocation intermediates. Milder acids or shorter reaction times may be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection with an acid like TFA?
A1: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a relatively stable tert-butyl cation, carbon dioxide, and the deprotected amine as its corresponding salt (e.g., trifluoroacetate salt).
Q2: Why is the formation of the tert-butyl cation a concern?
A2: The tert-butyl cation is a potent electrophile. If other nucleophilic functional groups are present in the molecule, or if the deprotected amine itself is sufficiently nucleophilic, the tert-butyl cation can react with them, leading to the formation of undesired alkylated byproducts.
Q3: What are some common scavengers used to trap the tert-butyl cation?
A3: Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), anisole, and thioanisole. These compounds readily react with the tert-butyl cation, preventing it from participating in side reactions.
Q4: Can I use hydrochloric acid (HCl) for the deprotection instead of TFA?
A4: Yes, a solution of HCl in an organic solvent like dioxane or diethyl ether is a common alternative to TFA for Boc deprotection. The choice of acid can sometimes influence the profile of side reactions.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool to monitor the reaction and identify the masses of the products and any byproducts.
Q6: What are the expected stability concerns for the deprotected product, 4-bromo-1,2,3,6-tetrahydropyridine?
A6: The deprotected product contains a vinyl bromide moiety, which can be susceptible to reactions under acidic conditions. Potential stability issues include acid-catalyzed addition reactions across the double bond (e.g., hydration, hydrobromination) and potential oligomerization. It is advisable to store the purified product under neutral or slightly basic conditions and at low temperatures.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): Add a scavenger, such as triisopropylsilane (1.1 eq), to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help in the complete removal of residual TFA.
-
Purification: The crude product, which is the TFA salt of the amine, can be purified by techniques such as recrystallization or chromatography. Alternatively, it can be neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Potential side reaction pathways during acidic deprotection.
Technical Support Center: Suzuki Coupling with Vinyl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during Suzuki coupling reactions with vinyl bromides. The focus is on identifying and mitigating the formation of unwanted byproducts.
Troubleshooting Guide: Unwanted Byproducts
This guide is designed to help you diagnose and resolve issues related to the formation of common byproducts in your Suzuki coupling reactions involving vinyl bromides.
Problem 1: Presence of a Symmetrical Diene (Homocoupling Product of Boronic Acid)
Possible Causes:
-
Oxygen in the reaction mixture: The presence of oxygen can lead to the oxidative homocoupling of the vinylboronic acid.[1][2][3]
-
Use of a Pd(II) precatalyst without complete reduction: If the Pd(II) source is not fully reduced to the active Pd(0) catalyst, the remaining Pd(II) species can promote homocoupling.[2]
-
Inappropriate ligand choice: Ligands that are not sufficiently electron-rich or bulky may not facilitate the desired cross-coupling pathway efficiently, leading to an increased likelihood of side reactions like homocoupling.
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[1]
-
Use of Pd(0) Catalyst or an effective precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or use a precatalyst that efficiently generates the active Pd(0) species under the reaction conditions.[1]
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can accelerate the reductive elimination step, which outcompetes the side reactions leading to homocoupling.[1]
-
Slow Addition of the Boronic Acid: Adding the vinylboronic acid slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
Problem 2: Formation of an Alkene (Protodeboronation Product)
Possible Causes:
-
Reaction pH: The pH of the reaction mixture significantly influences the rate of protodeboronation. Both acidic and strongly basic conditions can promote this side reaction, depending on the specific vinylboronic acid.[4][5]
-
Elevated Temperatures and Long Reaction Times: Higher temperatures and prolonged reaction durations can increase the likelihood of protodeboronation.
-
Instability of the Vinylboronic Acid: Some vinylboronic acids are inherently more prone to protodeboronation.[4]
Solutions:
-
Optimize the Base: The choice and amount of base are critical. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong hydroxides. The optimal base should be determined empirically for each specific substrate combination.
-
Use Boronic Esters or Trifluoroborates: Derivatives such as MIDA boronates or potassium vinyltrifluoroborate can provide a slow release of the vinylboronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[4][5]
-
Lower Reaction Temperature: If the desired coupling proceeds at a reasonable rate, lowering the reaction temperature can help to suppress protodeboronation.
-
Choose an Appropriate Catalyst System: Certain catalyst systems are more effective at promoting the desired cross-coupling over protodeboronation. For instance, a combination of Pd(OAc)₂ and SPhos has been shown to be effective in minimizing protodeboronation in the coupling of vinyl chlorides.[6]
Problem 3: Presence of the Reduced Vinyl Compound (Dehalogenation Product)
Possible Causes:
-
Hydride Source in the Reaction Mixture: The dehalogenation of the vinyl bromide can occur if a source of hydride is present. This can sometimes be the solvent (e.g., alcohols), the base, or impurities.
-
High Temperatures: Elevated temperatures can promote the dehalogenation side reaction.
-
N-Unprotected Heterocyclic Bromides: For certain heterocyclic vinyl bromides, the presence of an unprotected N-H group can facilitate dehalogenation.
Solutions:
-
Choice of Solvent and Base: Avoid solvents that can act as hydride donors under the reaction conditions. The choice of base can also be critical; for example, in some cases, potassium tert-butoxide has been observed to lead to less dehalogenation than other bases.
-
Protecting Groups: For heterocyclic vinyl bromides, protection of the N-H group (e.g., with a BOC group) can suppress dehalogenation.[7]
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts in the Suzuki coupling of vinyl bromides?
A1: The three most common unwanted byproducts are:
-
Homocoupling product: A symmetrical diene formed from the coupling of two molecules of the vinylboronic acid.[2][3]
-
Protodeboronation product: An alkene formed by the replacement of the boronic acid group with a hydrogen atom.[4][5]
-
Dehalogenation product: The corresponding vinyl compound where the bromine atom has been replaced by a hydrogen atom.
Q2: How can I minimize homocoupling of my vinylboronic acid?
A2: To minimize homocoupling, it is crucial to remove oxygen from the reaction mixture by rigorous degassing of solvents and the reaction setup.[1] Using a Pd(0) catalyst or an efficient precatalyst, along with bulky, electron-rich phosphine ligands like SPhos or XPhos, can also significantly reduce this side reaction.[1]
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond of the vinylboronic acid and its replacement with a C-H bond.[4] To prevent this, you can optimize the base (often using weaker bases is beneficial), use boronic acid derivatives like MIDA esters or trifluoroborates for a "slow release" of the active boronic acid, and run the reaction at the lowest possible temperature.[4][5]
Q4: My vinyl bromide is being converted back to the corresponding alkene (dehalogenation). What should I do?
A4: Dehalogenation is the reduction of your vinyl bromide. To address this, carefully select your solvent and base to avoid potential hydride sources. If you are using a heterocyclic vinyl bromide, consider protecting any N-H groups.[7] Optimizing the reaction temperature to the lowest effective level can also be beneficial.
Q5: Which ligands are best for Suzuki coupling with vinyl bromides to minimize byproducts?
A5: Bulky and electron-rich phosphine ligands are generally recommended for Suzuki couplings of vinyl bromides as they can promote the desired catalytic cycle and suppress side reactions.[8] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be highly effective.[1]
Data Presentation: Influence of Reaction Parameters on Byproduct Formation
The following tables summarize qualitative and semi-quantitative data from the literature on how different reaction parameters can influence the formation of byproducts in Suzuki-Miyaura coupling reactions, with relevance to vinyl bromides.
Table 1: Effect of Ligand Choice on Homocoupling
| Ligand | General Observation on Homocoupling | Rationale |
| PPh₃ | Can be effective, but may require higher temperatures, potentially leading to more side reactions. | Standard, less sterically demanding ligand. |
| SPhos | Highly effective at minimizing homocoupling. [1] | Bulky, electron-rich ligand that accelerates reductive elimination.[1] |
| XPhos | Highly effective at minimizing homocoupling. [1] | Very bulky and electron-rich, promoting efficient cross-coupling.[1] |
Table 2: Strategies to Mitigate Protodeboronation
| Strategy | Description | Key Advantage |
| Use of Weaker Bases | Employing bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong hydroxides. | Reduces the rate of base-mediated protodeboronation. |
| Boronic Acid Derivatives | Using MIDA boronates or potassium organotrifluoroborates.[4][5] | Provides a slow, controlled release of the boronic acid, keeping its concentration low.[4][5] |
| Optimized Catalyst System | Utilizing specific palladium precatalysts and ligands known to favor cross-coupling. | Can accelerate the desired reaction to outcompete protodeboronation. |
Table 3: Factors Influencing Dehalogenation
| Factor | Influence on Dehalogenation | Mitigation Strategy |
| Solvent | Alcohols can sometimes act as hydride donors. | Use aprotic solvents like dioxane, THF, or toluene. |
| Base | Strong bases can sometimes promote dehalogenation. | Screen different bases to find one that minimizes this side reaction. |
| Temperature | Higher temperatures can increase the rate of dehalogenation. | Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Substrate Structure | N-H groups in heterocyclic bromides can facilitate dehalogenation.[7] | Protect the N-H group prior to the coupling reaction.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Vinyl Bromide with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the vinyl bromide (1.0 equiv.), the vinylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure to Minimize Protodeboronation using a Boronic Ester
-
Reaction Setup: To a flame-dried Schlenk flask, add the vinyl bromide (1.0 equiv.), the vinylboronic acid pinacol ester (1.2 equiv.), and a fluoride source if necessary (e.g., CsF, 2.0 equiv.).
-
Degassing and Solvent Addition: Follow steps 2 and 3 from Protocol 1, using an anhydrous aprotic solvent like THF or 1,4-dioxane.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos).
-
Reaction and Monitoring: Proceed as described in steps 5 and 6 of Protocol 1, often at a lower temperature if possible.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Pathways leading to desired product and unwanted byproducts.
Caption: A troubleshooting workflow for addressing byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude brominated heterocyclic compounds?
A1: Common impurities include unreacted starting materials, over-brominated or under-brominated side products, debrominated species, and residual brominating agents (e.g., N-Bromosuccinimide) or catalysts. The specific impurities will depend on the synthetic route employed.
Q2: My brominated heterocycle appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a frequent issue, often due to the acidic nature of standard silica.[1] Consider the following solutions:
-
Deactivate the silica gel: Pre-treat the silica gel with a non-nucleophilic base like triethylamine (typically 0.1-1% in the eluent) to neutralize acidic sites.
-
Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Switch purification methods: If the compound is a solid, recrystallization may be a more suitable method.
Q3: I am observing debromination of my compound during purification. How can I prevent this?
A3: Debromination, the loss of a bromine atom, can be triggered by heat, certain bases, or catalysts.[2] To minimize this:
-
Avoid high temperatures: If using column chromatography, avoid excessive heat generation. For reactions, use the lowest effective temperature.
-
Choose a milder base: In work-up or chromatography, if a base is needed, opt for weaker inorganic bases like potassium carbonate or potassium phosphate over strong bases.
-
Use anhydrous and deoxygenated solvents: For sensitive compounds, especially in subsequent reactions, using anhydrous and degassed solvents can prevent the formation of species that promote debromination.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute precipitates from the solution above its melting point. To resolve this:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the "good" solvent to lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in a cold bath.
-
Modify the solvent system: If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.
Q5: How do I choose the right purification method for my brominated heterocycle?
A5: The choice of purification method depends on the physical state of your compound, its stability, and the nature of the impurities. A general decision-making workflow is illustrated in the diagram below.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurity | - Inappropriate solvent system. - Column overloading. - Co-elution of structurally similar compounds. | - Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. - Use a larger column or reduce the amount of sample loaded. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or switching to preparative HPLC for higher resolution. |
| Product is not Eluting from the Column | - The solvent system is not polar enough. - The compound has very strong interactions with the stationary phase (e.g., basic compounds on acidic silica). - The compound has decomposed on the column. | - Gradually increase the polarity of the eluent. - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
| Streaking or Tailing of Bands | - The sample is poorly soluble in the eluent. - The column is not packed properly. - The sample is interacting too strongly with the stationary phase. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the dry-loading technique. - Ensure the column is packed uniformly without any cracks or channels. - Add a modifier to the eluent as described above. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield of Recrystallized Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and minimize the time taken for hot filtration. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility to the product. - The crystals have adsorbed the impurity on their surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Wash the collected crystals with a small amount of cold, fresh solvent. |
Quantitative Data
Table 1: Comparison of Purification Methods for a Hypothetical Brominated Pyridine Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 | Effective for removing less polar impurities. |
| Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) | 85 | 99.2 | 80 | Good for separating closely related impurities. |
| Preparative HPLC (C18, Acetonitrile/Water Gradient) | 85 | >99.9 | 65 | Provides the highest purity but with lower recovery. |
Note: The data presented is illustrative and actual results may vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Purification of 5-Bromo-2'-O-methyluridine by Column Chromatography
This protocol is adapted from a procedure for the bromination of pyrimidine nucleosides.
Materials:
-
Crude 5-bromo-2'-O-methyluridine
-
Silica gel
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Thin-Layer Chromatography (TLC) plates
-
Glass column for chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude 5-bromo-2'-O-methyluridine in a minimal amount of DCM. If not fully soluble, a small amount of methanol can be added. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a solvent system of 4-6% methanol in DCM (v/v).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 5-bromo-2'-O-methyluridine as a white solid.
Protocol 2: Recrystallization of 5,7-dibromo-8-hydroxyquinoline
This protocol is based on the synthesis and purification of highly brominated quinolines.[3]
Materials:
-
Crude 5,7-dibromo-8-hydroxyquinoline
-
Ethyl acetate (AcOEt)
-
Hexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude 5,7-dibromo-8-hydroxyquinoline in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is hot, slowly add hexane dropwise until a slight turbidity persists.
-
Clarification: Add a few more drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Preparative HPLC Purification of a Brominated Pyrimidine
This is a general protocol for the purification of a brominated pyrimidine derivative.
Materials:
-
Crude brominated pyrimidine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development: On an analytical HPLC system, develop a suitable gradient method using a C18 column with a mobile phase of acetonitrile and water (with or without an acidic modifier) to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the crude brominated pyrimidine in the initial mobile phase composition or a compatible solvent like DMSO, and filter it through a 0.45 µm syringe filter.
-
Scale-up and Purification: Scale up the analytical method to the preparative HPLC system. Inject the sample and run the preparative gradient.
-
Fraction Collection: Collect the fraction corresponding to the peak of the pure product, typically triggered by a UV detector.
-
Solvent Removal: Remove the solvent from the collected fraction, often by lyophilization or rotary evaporation, to obtain the purified brominated pyrimidine.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for debromination.
References
Technical Support Center: Optimizing Palladium-Catalyzed Vinyl Bromide Coupling
Welcome to the technical support center for palladium-catalyzed vinyl bromide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for vinyl bromides?
A1: Vinyl bromides are versatile substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: Couples a vinyl bromide with a boronic acid or ester. This reaction is widely used due to the stability and low toxicity of the boron reagents.[1][2][3]
-
Heck Reaction: Involves the coupling of a vinyl bromide with an alkene.[4][5]
-
Sonogashira Coupling: Forms a carbon-carbon bond between a vinyl bromide and a terminal alkyne.[6][7][8]
-
Stille Coupling: Couples a vinyl bromide with an organostannane reagent.[9][10][11]
Q2: My reaction is not working. What are the general parameters I should check first?
A2: If your palladium-catalyzed coupling reaction with vinyl bromide is failing, consider these critical factors:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[12][13]
-
Catalyst Activity: The palladium catalyst, especially the Pd(0) species, can deactivate over time. Ensure you are using a fresh or properly stored catalyst. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.
-
Reagent Quality: The purity of your vinyl bromide, coupling partner, base, and solvent is crucial. Impurities can poison the catalyst.[12]
-
Proper Mixing: Ensure the reaction mixture is being stirred effectively, especially if it is heterogeneous.
Q3: How do I choose the right ligand for my reaction?
A3: The choice of ligand is critical and can significantly impact the reaction's success. The ligand stabilizes the palladium center and influences its reactivity.
-
Electron-rich and Bulky Ligands: These ligands, such as trialkylphosphines (e.g., P(t-Bu)₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can promote the oxidative addition step, which is often the rate-limiting step, especially for less reactive bromides.[2]
-
Bidentate vs. Monodentate Ligands: The choice depends on the specific reaction. Bidentate ligands, like dppf, can offer greater stability to the catalytic complex.
-
Screening: Often, the optimal ligand needs to be determined empirically by screening a variety of ligands.
Q4: What is the role of the base in these coupling reactions?
A4: The base plays several crucial roles in palladium-catalyzed cross-coupling reactions:
-
Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron compound to facilitate transmetalation.[2]
-
Neutralizing Acid: In the Heck reaction, the base neutralizes the hydrogen halide (HBr) that is formed during the catalytic cycle.[4]
-
Regenerating the Catalyst: The base is often involved in the final step of the catalytic cycle, helping to regenerate the active Pd(0) catalyst.
Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., triethylamine).[12][13] The choice of base can affect the reaction rate and the tolerance of sensitive functional groups.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). - Consider using a more active catalyst system, such as a pre-formed Pd(0) complex or a more effective ligand.[12] |
| Poor Ligand Choice | - Screen a variety of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[12] |
| Inappropriate Base or Solvent | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base can be critical.[12][13] - Ensure the solvent is anhydrous and properly degassed. Common solvents include THF, dioxane, and toluene, often with water as a co-solvent for Suzuki reactions.[13][14] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some couplings require heating to proceed at a reasonable rate.[15] However, excessively high temperatures can lead to catalyst decomposition.[15] |
| Protodeboronation (Suzuki Coupling) | - This side reaction, where the boronic acid is replaced by a hydrogen, can be minimized by using pinacol esters or trifluoroborate salts of the boronic acid.[12] |
Issue 2: Significant Homocoupling of the Coupling Partner
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Ensure the reaction setup is rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[12][13] Oxygen can promote the homocoupling of organometallic reagents.[2] |
| Use of a Pd(II) Precatalyst | - The reduction of Pd(II) to Pd(0) can sometimes be accompanied by the homocoupling of the organometallic partner.[2] Using a direct Pd(0) source can sometimes mitigate this issue.[12] |
| Reaction Conditions | - Adjusting the reaction temperature or the rate of addition of the reagents can sometimes minimize homocoupling. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different parameters on the yield of palladium-catalyzed vinyl bromide coupling reactions, based on literature data.
Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield
| Vinyl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-1-phenylethene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | CsF (3) | Toluene | 85 | 82 |
| 1-Bromo-1-phenylethene | Phenylboronic acid | Pd(OAc)₂ (2) | Ligand 1 (4) | CsF (3) | Toluene | 85 | 74 |
| 2-Bromostyrene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 95 |
| (E)-1-Bromo-2-phenylethene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1) | Ligand 1 (4) | CsF (3) | Toluene | 85 | 65 |
Ligand 1 refers to a specific P~N bidentate ligand from a cited study.[15]
Table 2: Effect of Reaction Conditions on Heck Reaction Yield
| Vinyl Bromide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| β-Bromostyrene | Butyl vinyl ether | Pd(OAc)₂ (3) | dppp (6) | NEt₃ (3) | DMF | 115 | 85 |
| β-Bromostyrene | Methyl acrylate | Pd(OAc)₂ (3) | dppp (6) | NEt₃ (3) | DMF | 115 | 78 |
| 2-Bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-Chlorostyrene | Pd(OAc)₂ (10) | XantPhos (20) | Cs₂CO₃ (2.2) | Benzene | 25 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Vinyl Bromide
Materials:
-
Vinyl bromide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl bromide, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
General Protocol for Heck Coupling of a Vinyl Bromide
Materials:
-
Vinyl bromide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃ or a bidentate phosphine, 2-10 mol%)
-
Base (e.g., NEt₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and ligand in the solvent.
-
Add the vinyl bromide, alkene, and base to the reaction mixture.
-
Heat the mixture to the required temperature (often 80-120 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine to remove the base and salts.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.[4]
Visualizations
References
- 1. nobelprize.org [nobelprize.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heck Reactions of Dihydropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield and efficiency of Heck reactions involving dihydropyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction with a dihydropyridine substrate is resulting in a low yield. What are the primary factors I should investigate?
Low yields in Heck reactions with dihydropyridine substrates can arise from several sources. The most common issues include catalyst deactivation, suboptimal reaction conditions, and the inherent stability of the dihydropyridine ring. The nitrogen atom within the dihydropyridine ring can potentially coordinate with the palladium catalyst, leading to inhibition. Careful consideration of the catalyst system, base, solvent, and temperature is crucial for success.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this signify and how can it be prevented?
The appearance of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst, a common deactivation pathway. This leads to a reduction in the concentration of the active catalyst in the solution and, consequently, a lower reaction rate and incomplete conversion.
Potential Causes and Solutions:
-
High Temperature: Excessive heat can accelerate catalyst decomposition. Consider lowering the reaction temperature.
-
Inadequate Ligand Stabilization: The phosphine ligand is critical for stabilizing the Pd(0) species. Ensure you are using an appropriate ligand and a suitable ligand-to-palladium ratio (typically 2:1 for monodentate phosphines).
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. It is imperative to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Impurities: Impurities in the reagents or solvents can poison the catalyst. Use high-purity starting materials and solvents.
Q3: Could the dihydropyridine substrate itself be the source of the problem?
Yes, the dihydropyridine ring system can present unique challenges. Dihydropyridines can be sensitive to reaction conditions and may undergo decomposition or isomerization. The lone pair of electrons on the nitrogen atom can also interact with the palladium catalyst, potentially forming inactive complexes.
Troubleshooting Strategies:
-
Substrate Purity: Ensure the high purity of your halodihydropyridine starting material.
-
Protecting Groups: If the nitrogen atom is suspected of interfering with the catalyst, consider the use of a suitable protecting group.
-
Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that are compatible with the stability of your specific dihydropyridine substrate.
Q4: How critical is the choice of phosphine ligand for the reaction's success?
The phosphine ligand plays a multifaceted role in the Heck reaction. It stabilizes the palladium catalyst, influences its reactivity, and can affect the chemo- and regioselectivity of the coupling. For electron-rich and sterically hindered substrates like some dihydropyridines, the choice of a bulky, electron-rich phosphine ligand is often beneficial.
Q5: What is the function of the base in the Heck reaction, and how do I select the appropriate one?
The base is essential for neutralizing the hydrogen halide (HX) that is generated during the catalytic cycle, which regenerates the active Pd(0) catalyst. The choice of base is critical and can significantly impact the reaction yield.
Considerations for Base Selection:
-
Strength and Solubility: The base must be strong enough to react with the generated acid but not so strong as to cause undesired side reactions with the substrate or product. The solubility of the base in the chosen solvent is also important for its effectiveness.
-
Common Bases: Organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Steric Hindrance: In some cases, a sterically hindered base may be necessary to prevent coordination to the palladium center.
Q6: What are common side reactions that can lower the yield of my dihydropyridine Heck reaction?
Several side reactions can compete with the desired Heck coupling, leading to a diminished yield of the target product.
-
Homocoupling: The coupling of two molecules of the halo-dihydropyridine can occur, especially at higher temperatures.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can catalyze the isomerization of the double bond in the starting alkene or the product.
-
Reductive Heck Reaction: Instead of undergoing β-hydride elimination, the alkyl-palladium intermediate can be protonated, leading to a saturated product. This is more likely to occur under conditions that favor protonolysis.
-
Dihydropyridine Ring Decomposition: The dihydropyridine ring may not be stable under all Heck reaction conditions and could lead to the formation of various byproducts.
Quantitative Data Summary
The optimal conditions for a Heck reaction are highly substrate-dependent. The following tables provide a summary of how different reaction parameters can influence the yield, based on general principles and data from related heterocyclic systems.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor (mol%) | Ligand | Ligand:Pd Ratio | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | PPh₃ | 2:1 | 100 | 12-24 | 40-70 |
| Pd(OAc)₂ (2) | P(o-tol)₃ | 2:1 | 100 | 12-24 | 60-85 |
| Pd₂(dba)₃ (1) | XPhos | 2:1 | 80 | 8-16 | 70-95 |
| PdCl₂(PPh₃)₂ (3) | - | - | 110 | 24 | 30-60 |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Et₃N (2.0) | DMF | 100 | 12 | 50-75 |
| K₂CO₃ (2.0) | DMAc | 110 | 18 | 60-85 |
| NaOAc (2.5) | NMP | 120 | 24 | 45-70 |
| Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 70-90 |
Experimental Protocols
General Protocol for Heck Reaction of a Bromodihydropyridine with an Alkene
This protocol provides a starting point for the optimization of the Heck reaction for a generic bromodihydropyridine substrate.
Materials:
-
Bromodihydropyridine derivative (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromodihydropyridine (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add the alkene (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for low yield.
Sonogashira Coupling Technical Support Center: Electron-Rich Substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for Sonogashira coupling reactions involving electron-rich substrates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using electron-rich aryl halides or alkynes in Sonogashira couplings.
Question: Why am I observing very low or no conversion with my electron-rich aryl halide?
Answer: Low conversion with electron-rich aryl halides (e.g., anisoles, anilines) is a frequent issue. The primary reason is the slow rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-donating groups on the aromatic ring increase the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can increase the concentration of active catalytic species, promoting the reaction.
-
Select an Appropriate Ligand: Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition. These ligands stabilize the Pd(0) center and promote the reactivity of the catalyst. Refer to Table 1 for ligand selection.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the oxidative addition step. Monitor for potential substrate or product decomposition at higher temperatures.
-
Use a More Reactive Halide: If possible, switching from an aryl chloride or bromide to an aryl iodide or triflate can significantly accelerate the reaction, as the C-I and C-OTf bonds are weaker and more readily cleaved.
Question: I am seeing significant formation of a symmetrical diene (Glaser coupling byproduct). How can I suppress this side reaction?
Answer: The formation of symmetrical diynes, known as Glaser-Hay coupling, is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen. This process is particularly problematic with terminal alkynes.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) prior to adding the catalyst.
-
Minimize Copper (I) Catalyst: Use the minimum effective amount of the copper co-catalyst (e.g., CuI). In some cases, reducing the loading from 2 mol% to 0.5 mol% can suppress homo-coupling without significantly impacting the desired cross-coupling.
-
Consider Copper-Free Conditions: If homo-coupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy. These systems often require a different palladium catalyst/ligand system and a stronger base.
Question: My palladium catalyst precipitates as a black solid (palladium black) early in the reaction. What is causing this catalyst decomposition?
Answer: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution, leading to its deactivation. This can be caused by several factors, especially with challenging substrates.
Troubleshooting Steps:
-
Ligand Selection: The ligand's role is to stabilize the Pd(0) species. If your chosen ligand is not effective, the catalyst can decompose. For electron-rich systems, bulky, electron-donating phosphine ligands like XPhos, SPhos, or RuPhos are often more effective at preventing this decomposition than simpler ligands like PPh₃.
-
Check Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure you are using high-purity, anhydrous solvents and fresh, high-quality reagents.
-
Control Reaction Temperature: While higher temperatures can promote the reaction, excessively high temperatures can also accelerate catalyst decomposition pathways. Find the optimal balance where the reaction proceeds cleanly without significant catalyst precipitation.
Quantitative Data Summary
The choice of ligand and base is critical when working with electron-rich substrates. The following table summarizes yields for the coupling of 4-iodoanisole with phenylacetylene under various conditions.
Table 1: Effect of Ligand and Base on Sonogashira Coupling Yield
| Palladium Precursor (mol%) | Ligand (mol%) | Copper (I) Source (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2) | None | CuI (2) | Et₃N | THF | 65 | 12 | 45 |
| PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (2) | Et₃N/piperidine | DMF | 80 | 8 | 68 |
| Pd₂(dba)₃ (1) | XPhos (3) | None | K₂CO₃ | Dioxane | 100 | 6 | 92 |
| Pd(OAc)₂ (2) | SPhos (4) | CuI (1) | Cs₂CO₃ | Toluene | 110 | 4 | 95 |
Yields are representative and may vary based on specific substrate and reaction scale.
Key Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Electron-Rich Aryl Iodide
This protocol is adapted for substrates where Glaser homo-coupling is a significant issue.
Materials:
-
Electron-rich aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, terminal alkyne, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams and Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in Sonogashira reactions with electron-rich substrates.
A troubleshooting flowchart for Sonogashira coupling reactions.
Simplified Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed cycle, highlighting the step most affected by electron-rich substrates.
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing undesired homocoupling side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it problematic?
A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other, instead of with the desired cross-coupling partner. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This side reaction is undesirable because it consumes the starting material, reduces the yield of the intended product, and complicates the purification process due to the structural similarities between the homocoupled product and the target molecule.[1]
Q2: What are the primary causes of homocoupling across different palladium-catalyzed reactions?
A2: The main causes of homocoupling vary slightly depending on the specific reaction, but a common theme is the presence of oxygen and the oxidation state of the palladium catalyst.
-
Suzuki Reaction: The primary causes are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][3]
-
Sonogashira Reaction: Homocoupling, often called Glaser coupling in this context, is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[4][5] The copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of an oxidant like oxygen.[5]
-
Stille Reaction: The most common side reaction is the homocoupling of the organostannane reagents.[6][7] This can occur through the reaction of two organostannane equivalents with a Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[6]
-
Heck Reaction: While the classic side reactions in Heck couplings involve alkene isomerization, homocoupling of the aryl halide can occur, particularly at higher temperatures or if the alkene concentration is low.
Q3: How do ligands influence the extent of homocoupling?
A3: Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst, which directly impacts the prevalence of homocoupling.[8] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired oxidative addition and reductive elimination steps.[9] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions, thereby minimizing homocoupling.[8][9] Conversely, the absence of a suitable ligand or the use of a ligand that is prone to degradation can lead to the formation of palladium black or other less selective catalytic species, which may favor homocoupling.
Q4: Can the palladium precatalyst choice affect homocoupling?
A4: Yes. Many palladium-catalyzed reactions use a Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[2][10][11] This reduction can sometimes be mediated by the homocoupling of the organometallic reagent (e.g., two boronic acid molecules in a Suzuki reaction).[2] If this initial reduction is inefficient or if Pd(II) species are regenerated during the reaction (often due to oxygen), homocoupling can become a significant pathway.[1][2][3] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced can sometimes mitigate this issue.[9]
Troubleshooting Guides
This section addresses specific issues encountered during experiments, with a focus on preventing homocoupling.
Guide 1: Suzuki-Miyaura Coupling
Issue: High levels of boronic acid homocoupling are observed.
-
Potential Cause 1: Presence of Oxygen. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][10][12][13] Even small amounts of oxygen can lead to significant byproduct formation.[13]
-
Suggested Solution: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[9][12][13] Running the reaction under a strict inert atmosphere using Schlenk techniques or in a glovebox is highly recommended.[9] A nitrogen subsurface sparge prior to catalyst introduction has been shown to be effective.[12][13]
-
-
Potential Cause 2: Inefficient Precatalyst Reduction. Using a Pd(II) precatalyst without ensuring its complete and rapid reduction to Pd(0) can leave Pd(II) species available to catalyze homocoupling.[1][9]
-
Suggested Solution: Consider adding a mild reducing agent, such as potassium formate, to the reaction mixture to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[12][13] Alternatively, switching to a Pd(0) source like Pd(PPh₃)₄ or using a more easily activated precatalyst might be beneficial.[9]
-
-
Potential Cause 3: Inappropriate Ligand or Base. The choice of ligand and base can significantly impact the relative rates of the desired cross-coupling versus the undesired homocoupling.[9]
-
Suggested Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step, which disfavors homocoupling.[9][14] The base should be strong enough to facilitate transmetalation but not so strong as to cause boronic acid degradation.[10] Finely powdered and dry bases are recommended for anhydrous reactions.[10]
-
-
Potential Cause 4: Boronic Acid Quality. Boronic acids can degrade over time, especially when exposed to air and moisture, and can exist in equilibrium with their trimeric boroxine form.[9]
-
Suggested Solution: Use high-purity boronic acids. If degradation is suspected, consider using a more stable derivative, such as a pinacol boronate ester.[9]
-
Guide 2: Sonogashira Coupling
Issue: Significant formation of diyne byproduct (Glaser-Hay homocoupling) is observed.
-
Potential Cause 1: Presence of Oxygen. Oxygen is a primary culprit in the oxidative homocoupling of terminal alkynes, a reaction readily catalyzed by the copper(I) co-catalyst.[4][5]
-
Potential Cause 2: Copper(I) Co-catalyst. While the copper co-catalyst accelerates the desired Sonogashira coupling, it is also responsible for catalyzing the Glaser homocoupling side reaction.[4][5]
-
Potential Cause 3: High Concentration of Terminal Alkyne. A high concentration of the alkyne can favor the bimolecular homocoupling reaction.
-
Suggested Solution: Add the terminal alkyne to the reaction mixture slowly, for example, via a syringe pump.[4] This keeps the instantaneous concentration of the alkyne low, disfavoring the homocoupling pathway.
-
-
Potential Cause 4: Choice of Base and Ligand. The base and ligand can influence the rates of both the desired and undesired reaction pathways.[4]
-
Suggested Solution: Optimize the reaction parameters. Sometimes, secondary amines like piperidine or diisopropylamine can be more effective at suppressing homocoupling than tertiary amines like triethylamine.[5] Bulky, electron-rich phosphine ligands on the palladium catalyst can also favor the cross-coupling pathway.[4]
-
Guide 3: Stille Coupling
Issue: Homocoupling of the organostannane reagent is a major side reaction.
-
Potential Cause 1: Reaction with Pd(II) Precatalyst. The reaction of two equivalents of the organostannane with the Pd(II) precatalyst before the catalytic cycle begins can lead to homocoupling.[6]
-
Suggested Solution: Ensure that the reduction of the Pd(II) precatalyst to Pd(0) is fast and efficient. The choice of ligands can influence this process.
-
-
Potential Cause 2: Radical Pathways. The Pd(0) catalyst can sometimes undergo a radical process, leading to the homocoupled dimer.[6]
-
Suggested Solution: The addition of radical inhibitors can sometimes suppress this side reaction, although this is less common. Optimizing temperature and reaction time is often a more practical approach.
-
-
Potential Cause 3: Ligand Effects. The ligand can influence the relative rates of transmetalation and reductive elimination.
-
Suggested Solution: Switching from traditional phosphine ligands like PPh₃ to more specialized ligands can sometimes alter the selectivity. For example, using P(o-Tol)₃ instead of Pd(P(t-Bu)₃)₂ has been shown to avoid homocoupling in specific cases while retaining stereochemistry.[16]
-
Data Presentation
Table 1: Effect of Catalyst on Homocoupling in a Suzuki Reaction
This table summarizes experimental data showing the influence of different palladium catalysts on the formation of a homocoupled dimer byproduct.
| Entry | Catalyst | Dimer Content (%) |
| 1 | Pd(OAc)₂ | ~0.35 |
| 2 | 5% Pd/C | ~0.18 |
Data adapted from a study on the synthesis of LY451395, demonstrating that a heterogeneous catalyst resulted in less homocoupling compared to a homogeneous Pd(II) source under similar conditions.[12]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling (Inert Atmosphere)
This protocol outlines the setup of a Suzuki coupling reaction with a focus on minimizing oxygen to prevent homocoupling.
-
Glassware and Reagent Preparation:
-
Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120 °C for several hours or flame-dry under vacuum.
-
Cool the glassware under a stream of inert gas (argon or nitrogen).
-
Ensure all solid reagents (aryl halide, boronic acid, base, catalyst) are dry. Finely powder the base (e.g., K₃PO₄) if it is not already a free-flowing powder.[10]
-
Degas all solvents (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes or by using 3-4 freeze-pump-thaw cycles.[9]
-
-
Reaction Setup (Schlenk Line or Glovebox):
-
To the dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.1–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).[9]
-
Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle at least three times.[9]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–3 mol%) and ligand (if required).[9]
-
-
Solvent Addition and Reaction Execution:
-
Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][10]
-
Purify the crude product by flash column chromatography.[10]
-
Protocol 2: General Procedure for Minimizing Glaser Homocoupling in Sonogashira Coupling
This protocol is optimized to reduce the oxidative homocoupling of the terminal alkyne.
-
Glassware and Reagent Preparation:
-
Reaction Setup (Schlenk Line or Glovebox):
-
Reagent Addition and Reaction Execution:
-
Add the degassed solvent (e.g., THF) and base (e.g., triethylamine) via syringe.[4]
-
Stir the mixture and add the terminal alkyne (1.1 equiv) dropwise via syringe or syringe pump over a period of time (e.g., 30-60 minutes).[4]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Stir the reaction at the appropriate temperature (room temperature to 60 °C) and monitor its progress.[5]
-
-
Work-up and Purification:
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: Suzuki cycle showing the desired pathway vs. the O₂-mediated homocoupling.
Caption: Competing pathways in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
removing palladium residues from reaction mixtures
A Technical Support Center for the Removal of Palladium Residues from Reaction Mixtures.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for effectively .
Troubleshooting Guides
This section addresses common issues encountered during palladium removal and provides step-by-step solutions.
Question 1: My product solution is still colored (black, grey, or brown) after filtering the reaction mixture through a standard filter paper. What is the problem?
Answer: This typically indicates the presence of fine palladium particles or soluble palladium species that are passing through the filter paper.[1]
-
Possible Cause 1: Fine Palladium Particles. Heterogeneous palladium catalysts, especially palladium on carbon (Pd/C), can fragment into very fine particles that require a more robust filtration method.
-
Solution: Use a filtration aid like Celite. Filtering the reaction mixture through a 1-2 cm thick pad of Celite on a sintered glass or Büchner funnel will trap these fine particles.[2]
-
-
Possible Cause 2: Soluble Palladium Species. The reaction conditions may have led to the formation of soluble palladium complexes, which cannot be removed by simple filtration.[1]
Question 2: I am experiencing significant product loss after using activated carbon for palladium removal. How can this be minimized?
Answer: Activated carbon is a highly effective and economical adsorbent, but its non-specific nature can lead to the adsorption of the desired product along with the palladium, resulting in yield loss.[3][4]
-
Solution 1: Optimize Carbon Loading. Use the minimum amount of activated carbon required. Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product) that removes palladium effectively without significant product loss.[3]
-
Solution 2: Adjust Solvent System. The choice of solvent can influence how strongly your product adsorbs to the carbon. Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.[3]
-
Solution 3: Thoroughly Wash the Carbon. After filtering off the activated carbon, wash the filter cake with fresh solvent to recover any adsorbed product.[3]
Question 3: The scavenger I used was ineffective at removing palladium. What went wrong?
Answer: The ineffectiveness of a metal scavenger can be due to several factors, from incorrect scavenger selection to suboptimal reaction conditions.[3]
-
Possible Cause 1: Incorrect Scavenger Selection. The choice of scavenger is critical and depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers, for example, are often effective for Pd(II) complexes.[3][5]
-
Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific system.[3]
-
-
Possible Cause 2: Insufficient Scavenger Amount. Using too little scavenger will lead to incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[3]
-
-
Possible Cause 3: Suboptimal Conditions. Temperature and time significantly impact scavenger efficiency.
-
Possible Cause 4: Poor Mass Transfer. Inadequate mixing prevents the scavenger from making sufficient contact with the palladium species.
-
Solution: Ensure vigorous stirring or agitation throughout the scavenging process.[3]
-
Question 4: Recrystallization is not reducing the palladium content to the required level. What can I do?
Answer: While recrystallization can be an effective purification technique, it can sometimes fail to remove palladium efficiently, and in some cases, may even concentrate the metal within the crystal structure.[7]
-
Solution 1: Combine with an Additive. Add a ligand or chelating agent that forms a soluble complex with palladium, thereby keeping it in the mother liquor during crystallization. Examples include N-acetylcysteine, thiourea, or phosphines.[8]
-
Solution 2: Perform a Pre-treatment Step. Before recrystallization, treat the crude product solution with an adsorbent like activated carbon or a metal scavenger to remove the bulk of the palladium.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium residues?
There are several common strategies, which can be broadly categorized as:
-
Adsorption: Using solid materials to bind palladium. This includes activated carbon, silica-based scavengers (e.g., SiliaMetS, QuadraPure), polystyrene-based scavengers (e.g., MP-TMT), and other materials like Celite or zeolites.[2][8][9]
-
Chromatography: Passing the reaction mixture through a silica gel column is a common laboratory method to separate the product from the catalyst and other impurities.[2]
-
Extraction: Using a liquid-liquid extraction to pull palladium salts into an aqueous phase. The polarity of the aqueous solution can be modified with additives like sodium chloride or EDTA to improve efficiency.[2]
-
Crystallization: Purifying the product by crystallization, which can leave palladium impurities behind in the mother liquor.[7][8]
-
Precipitation: Adding an agent that causes the palladium to precipitate out of the solution, after which it can be removed by filtration.[2]
Q2: How do I choose the right palladium removal method?
The best method depends on several factors:
-
Nature of the Palladium: Is it a heterogeneous catalyst (e.g., Pd/C) or a homogeneous (soluble) species? Filtration is effective for heterogeneous catalysts, while soluble palladium requires methods like scavenging or chromatography.[1]
-
Scale of the Reaction: Simple filtration or a silica plug might be sufficient for small-scale lab work, whereas for larger scale active pharmaceutical ingredient (API) synthesis, more robust and scalable methods like scavenger resins are often preferred.[10][11]
-
Required Purity Level: Regulatory bodies like the ICH have strict limits on elemental impurities in APIs, often requiring palladium levels to be below 10 ppm.[7][8] Achieving such low levels typically requires highly efficient methods like metal scavenging.[12]
-
Properties of the Product: The stability and solubility of your target compound will dictate compatible solvents, temperatures, and potential interactions with scavengers or adsorbents.[3]
Q3: What are metal scavengers and how do they work?
Metal scavengers are functionalized solid supports (often silica or polystyrene) designed to selectively bind and remove metal ions from a solution.[13] The functional groups (e.g., thiols, amines) act as ligands that chelate the palladium. The process involves adding the scavenger to the reaction mixture, stirring for a period to allow binding, and then simply filtering off the solid scavenger-metal complex.[3] This method is popular due to its high efficiency, selectivity, and ease of use.[7]
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize quantitative data on the performance of various palladium removal techniques.
Table 1: Performance of Palladium Scavengers
| Reaction / Matrix | Initial Pd (ppm) | Scavenger Used | Conditions | Final Pd (ppm) | Reference |
| Faropenem Sodium Synthesis | 1500-1600 | Polystyrene-bound TMT | - | < 10 | [12] |
| Buchwald-Hartwig Amidation | 2239 | TMT (20 mol%) + Activated Charcoal (0.2 wt) | DCM, 20°C, 2 h | 20 | [4] |
| Dichlorobis(DPP)ferrocene Palladium in THF/DMF | 852 | Biotage® MP-TMT (4 equiv) | - | ~0 | [13] |
| Buchwald-Hartwig Product | 393 | PhosphonicS SPM32 (3 ME) | 60°C, 180 min | ~60 (~85% removal) | [6] |
Table 2: Performance of Adsorption by Activated Carbon
| Matrix | Adsorbent | Conditions | Adsorption Capacity / Efficiency | Reference |
| Arylation/Hydrolysis/Reduction Product | Darco KB-B (0.2 wt) | THF, 45°C, 18 h | From 300 ppm to < 1 ppm | [4] |
| Aqueous Pd(II) Solution | Commercial Activated Carbon | pH = 2, 10 g/L, 3 h | > 98% removal | [14] |
| Aqueous Pd(II) Solution | Cherry Seed-derived Activated Carbon | 50°C | 15.6 mg/g | [15] |
Mandatory Visualizations
// Node Definitions start [label="Start: Reaction Mixture\nContaining Palladium", fillcolor="#F1F3F4", fontcolor="#202124"]; check_pd_state [label="What is the state of the\npalladium catalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Heterogeneous Path hetero [label="Heterogeneous\n(e.g., Pd/C)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; celite_filtration [label="Filter through\nCelite Pad", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_filtrate [label="Is filtrate clear and\nPd level acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Homogeneous Path homo [label="Homogeneous\n(Soluble)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; choose_method [label="Select Removal Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger [label="Metal Scavenger", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; crystallization [label="Crystallization\n(with additives)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Point end [label="End: Purified Product", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Logical Connections start -> check_pd_state; check_pd_state -> hetero [label=" Heterogeneous "]; check_pd_state -> homo [label=" Homogeneous "];
hetero -> celite_filtration; celite_filtration -> check_filtrate; check_filtrate -> end [label=" Yes "]; check_filtrate -> homo [label=" No (Soluble Pd\n still present) "];
homo -> choose_method; choose_method -> scavenger; choose_method -> chromatography; choose_method -> crystallization;
scavenger -> end; chromatography -> end; crystallization -> end; }
Caption: Decision workflow for selecting a palladium removal method.
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is effective for removing heterogeneous palladium catalysts like Pd/C.[2]
-
Prepare the Celite Pad:
-
Place a piece of filter paper correctly sized for your Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) onto the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Wet the pad with the reaction solvent and apply a gentle vacuum to settle the pad.
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Slowly pour the diluted mixture onto the center of the Celite bed, avoiding disturbance of the pad.
-
Apply a vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Once the entire mixture has passed through, wash the Celite pad with a small amount of fresh solvent to ensure the complete recovery of your product.[1]
-
-
Collect the Filtrate:
-
The collected filtrate contains the product, now free from the heterogeneous palladium catalyst.
-
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
This method is used to adsorb soluble and fine particulate palladium.[3]
-
Dissolution: Dissolve the crude product containing palladium residues in a suitable organic solvent.
-
Carbon Addition: Add a pre-determined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 1-4 hours. Monitor palladium levels if necessary to determine the optimal time.
-
Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to completely remove the fine activated carbon particles.
-
Washing: Wash the Celite/carbon pad with fresh solvent to recover the adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This method is highly effective for removing soluble palladium species to very low levels.[3]
-
Select the Scavenger: Choose a scavenger with a functional group appropriate for the palladium species in your reaction (e.g., thiol-based for Pd(II)).[3]
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger (often specified by the manufacturer in weight percent or equivalents, e.g., 5 eq.) to the reaction mixture or a solution of the crude product.[3]
-
Stirring/Agitation: Stir the mixture vigorously at room temperature or an optimized elevated temperature. The required time can vary significantly (e.g., 2-24 hours) depending on the scavenger, temperature, and concentration.[3]
-
Monitor (Optional): For process optimization, take small aliquots at different time points, filter them, and analyze for residual palladium content using methods like ICP-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any non-specifically bound product.
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Reactions with tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, particularly in the context of scaling up palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
Scaling up reactions from the lab bench to pilot plant or manufacturing scale can introduce a unique set of challenges. The following table addresses common issues encountered during the scale-up of reactions involving this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | Inefficient Mixing: Inadequate agitation in larger reactors can lead to poor mass transfer and localized "hot spots."Poor Temperature Control: Difficulty in maintaining a consistent temperature throughout the larger reaction volume.Catalyst Deactivation: The longer reaction times often associated with scale-up can lead to catalyst decomposition.Impurity in Starting Materials: The purity of reagents, including the boronic acid/ester, can significantly impact yield. | Mixing: Use an appropriately sized and shaped agitator. Consider computational fluid dynamics (CFD) modeling for reactor optimization.Temperature: Implement a robust temperature control system with multiple probes. For exothermic reactions, ensure an adequate cooling system is in place.Catalyst: Consider using a more robust catalyst system, such as a pre-formed catalyst or one with bulky, electron-rich ligands (e.g., Buchwald ligands). A higher catalyst loading might be necessary, but should be optimized.[1]Purity: Ensure all starting materials, especially the boronic acid partner, are of high purity and dry. |
| Increased Impurity Profile | Side Reactions: Longer reaction times and higher temperatures can promote side reactions like homocoupling of the boronic acid, dehalogenation of the starting material, or protodeboronation.Oxygen Contamination: Inadequate degassing of the larger solvent volume and reactor headspace can lead to catalyst oxidation and side product formation.[2]Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will be present as impurities. | Side Reactions: Optimize the reaction temperature and time. Consider using a phase-transfer catalyst in biphasic systems to improve reaction rates.[3]Oxygen: Implement a rigorous degassing protocol (e.g., multiple vacuum/nitrogen cycles). Maintain a positive nitrogen pressure throughout the reaction.Completion: Monitor the reaction progress closely using in-process controls (e.g., HPLC, UPLC). |
| Difficult Product Isolation/Purification | Emulsion Formation during Work-up: Scaling up extractions can sometimes lead to stable emulsions, making phase separation difficult.Crystallization Issues: Difficulty in achieving consistent crystallization, leading to variable product purity and morphology.Residual Palladium: High levels of residual palladium in the final product, which is a major concern in pharmaceutical applications.[4] | Work-up: Add brine or adjust the pH to break emulsions. A filtration step through a pad of celite may also be effective.Crystallization: Develop a robust crystallization protocol by screening different solvent systems and cooling profiles. Seeding strategies can also be beneficial.Palladium Removal: Employ palladium scavengers (e.g., silica-based thiols, activated carbon) post-reaction.[5] Optimizing the work-up procedure, such as including an aqueous wash with a chelating agent like sodium bisulfite, can also reduce palladium levels.[5] |
| Safety Concerns | Exothermic Reaction: The heat generated during the reaction may be more difficult to dissipate in a large reactor.Handling of Pyrophoric Reagents: Some phosphine ligands or bases can be pyrophoric.Solvent Handling: Large volumes of flammable organic solvents pose a significant fire hazard. | Exotherm: Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up. Ensure an emergency cooling system is in place.Reagent Handling: Use appropriate personal protective equipment (PPE) and follow standard operating procedures (SOPs) for handling hazardous materials.Solvent Safety: Use a well-ventilated area or a fume hood designed for large-scale reactions. Ensure all equipment is properly grounded to prevent static discharge. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most prevalent cross-coupling reaction for this substrate is the Suzuki-Miyaura coupling.[6][7] This reaction is widely used to form carbon-carbon bonds between the tetrahydropyridine core and various aryl or heteroaryl groups, making it a valuable tool in the synthesis of complex molecules for pharmaceutical applications.[8]
Q2: How can I minimize the formation of the homocoupling byproduct of the boronic acid?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[2] To minimize this:
-
Thoroughly Degas: Ensure that the solvent and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to higher levels of the homocoupled product.
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can help identify one that minimizes this side reaction.
Q3: My reaction is sluggish on a larger scale. What can I do to improve the reaction rate?
A3: A decrease in reaction rate upon scale-up is a common issue. Consider the following:
-
Increase Temperature: If the reaction is thermally stable, increasing the temperature can significantly improve the rate.
-
More Active Catalyst: Switching to a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand, can enhance the reaction kinetics.[1]
-
Solvent Choice: The choice of solvent can have a profound impact on reaction rate. Solvents like dioxane, THF, or toluene, often with the addition of water, are commonly used for Suzuki reactions.[9]
-
Microwave Irradiation: For smaller scale-up batches, microwave-assisted synthesis can dramatically reduce reaction times.[10]
Q4: What are some common impurities that might be present in the starting material, this compound?
A4: The purity of the starting material is crucial for a successful and reproducible reaction. Potential impurities could include unreacted starting materials from its synthesis, such as N-Boc-4-piperidone, or byproducts from the bromination step.[3][11] It is highly recommended to analyze the starting material by techniques such as NMR, LC-MS, and GC-MS to identify and quantify any impurities before use.
Q5: Are there alternatives to boronic acids for the Suzuki-Miyaura coupling with this substrate?
A5: Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborates are excellent alternatives to boronic acids.[7][12] They are often more stable, easier to handle and purify, and can sometimes provide better yields and fewer side reactions.
Experimental Protocol: Scaled-Up Suzuki-Miyaura Coupling
The following is a representative, detailed methodology for a scaled-up Suzuki-Miyaura coupling reaction. Note: This is a general protocol and should be optimized for the specific boronic acid or ester being used.
Reaction: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.
Scale: 100 g of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 262.14 | 100 g | 0.382 | 1.0 |
| Arylboronic Acid | Varies | Varies | 0.420 | 1.1 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 3.12 g | 0.00382 | 0.01 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 121.5 g | 1.146 | 3.0 |
| 1,4-Dioxane | - | 1 L | - | - |
| Water | - | 250 mL | - | - |
Procedure:
-
Reactor Setup: The reaction is carried out in a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet.
-
Inerting the Reactor: The reactor is thoroughly dried and purged with nitrogen for at least 30 minutes.
-
Reagent Charging: To the reactor, add this compound (100 g, 0.382 mol), the arylboronic acid (0.420 mol, 1.1 eq), sodium carbonate (121.5 g, 1.146 mol, 3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (3.12 g, 0.00382 mol, 0.01 eq).
-
Solvent Addition: Add 1,4-dioxane (1 L) and water (250 mL) to the reactor.
-
Degassing: The mixture is degassed by sparging with nitrogen for 30 minutes while stirring.
-
Reaction: The reaction mixture is heated to 85-90 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: The reaction progress is monitored by HPLC or TLC until the starting bromide is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the celite pad with ethyl acetate (2 x 200 mL).
-
Transfer the filtrate to a separatory funnel. Add water (500 mL) and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the desired product.
Visualizations
Experimental Workflow
Caption: Workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
Potential Side Reactions
Caption: Potential side reactions in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium Nanocatalysts for Cascade C-N Cross-Coupling/Heck Reaction - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Cas 159503-91-0,this compound | lookchem [lookchem.com]
- 9. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 159503-91-0 [chemicalbook.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Navigating the Suzuki Coupling Landscape: A Comparative Guide to tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate and its Triflate Analogue
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of electrophilic partner is a critical parameter in the success of this reaction. This guide provides a comparative analysis of the reactivity of two common precursors to valuable 4-substituted dihydropyridine scaffolds: tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate and its corresponding vinyl triflate.
General Reactivity Profile: Bromide vs. Triflate
In the realm of palladium-catalyzed cross-coupling reactions, the general order of reactivity for halides and pseudohalides is typically I > OTf > Br >> Cl.[1] This trend suggests that a vinyl triflate is generally more reactive than the corresponding vinyl bromide. This enhanced reactivity is attributed to the triflate being a better leaving group, which can facilitate the rate-determining oxidative addition step in the catalytic cycle.
However, this reactivity order is not absolute and can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, electron-rich and sterically hindered phosphine ligands can significantly enhance the reactivity of less reactive electrophiles like bromides.[2]
Comparative Experimental Data
The following table summarizes typical experimental conditions for the Suzuki coupling of this compound and a representative, structurally similar N-Boc protected cyclic vinyl triflate. The data for the bromo compound is adapted from a patent describing the coupling of the analogous iodo-compound, which provides a strong indication of suitable conditions. The data for the triflate is based on protocols for similar N-alkoxycarbonyl lactam-derived vinyl triflates.[1][3]
| Parameter | This compound | Representative N-Boc Cyclic Vinyl Triflate |
| Palladium Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | (Ph₃P)₂PdCl₂ (Bis(triphenylphosphine)palladium(II) chloride) or Pd(PPh₃)₄ |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Triphenylphosphine (often part of the catalyst complex) |
| Base | K₃PO₄ (Potassium phosphate) | Na₂CO₃ (Sodium carbonate) or K₃PO₄ |
| Solvent | 1,4-Dioxane/Water | Tetrahydrofuran (THF)/Water |
| Temperature | 85 °C | Room Temperature to 50 °C |
| Reaction Time | 5 hours | 1-15 hours |
| Typical Yield | High (exact percentage not specified for bromide, but high for iodo-analogue) | High (often >80-90%)[1][3] |
Experimental Protocols
Protocol for Suzuki Coupling of this compound (Representative)
This protocol is adapted from a procedure for the analogous iodo-dihydropyridine and is expected to be effective for the bromo-derivative, potentially with minor optimization such as a slight increase in temperature or reaction time.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.031 equiv)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Seal the vial and heat the reaction mixture to 85 °C with stirring for 5 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki Coupling of a Representative N-Boc Cyclic Vinyl Triflate
This protocol is based on established procedures for the Suzuki coupling of N-alkoxycarbonyl lactam-derived vinyl triflates.[1][3]
Materials:
-
tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.2 equiv)
-
(Ph₃P)₂PdCl₂ (0.03-0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Degassed Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
In a round-bottom flask, dissolve the vinyl triflate and the boronic acid/ester in a mixture of THF and water (typically 3:1 to 5:1).
-
Add Na₂CO₃ to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, (Ph₃P)₂PdCl₂, to the reaction mixture under a positive pressure of the inert gas.
-
Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
References
- 1. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides a comparative overview of the key analytical methods for the characterization of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a versatile building block in organic synthesis. The following sections detail the experimental protocols and present comparative data for common analytical techniques, offering insights into their respective strengths for structural elucidation and purity assessment.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity evaluation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and offers fragmentation patterns for further structural verification. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity, and Infrared (IR) Spectroscopy helps to identify key functional groups.
Table 1: Comparison of Analytical Methods for the Characterization of this compound
| Analytical Method | Information Provided | Typical Experimental Parameters | Expected Results/Data |
| ¹H NMR | Elucidation of the proton framework, including chemical environment, and neighboring protons. | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 or 500 MHz | Chemical shifts (δ) and coupling constants (J) for protons on the dihydropyridine ring and the tert-butyl group. |
| ¹³C NMR | Identification of all unique carbon atoms in the molecule. | Solvent: CDCl₃ or DMSO-d₆Frequency: 100 or 125 MHz | Chemical shifts (δ) for the carbonyl, olefinic, aliphatic, and tert-butyl carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. Fragmentation patterns aid in structural confirmation. | Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) | Molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight. Characteristic isotopic pattern for bromine. |
| HPLC | Assessment of purity and identification of impurities. | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water with an additive (e.g., 0.1% formic acid)Detection: UV at ~210 nm | A major peak corresponding to the target compound with a specific retention time. Purity is determined by the relative peak area. |
| IR Spectroscopy | Identification of key functional groups. | Technique: Attenuated Total Reflectance (ATR) or KBr pellet | Characteristic absorption bands for C=O (carbamate), C=C (alkene), and C-Br stretches. |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in the solid state. | Radiation: Mo KαCrystal System: Dependent on crystal packing | Precise bond lengths, bond angles, and stereochemistry. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 512-2048
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain the fragmentation pattern of the target compound.
Instrumentation: Mass spectrometer with ESI or EI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
Data Acquisition (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Mass Range: m/z 50-500
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a suitable concentration for injection (e.g., 0.1 mg/mL).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an ATR accessory.
Data Acquisition:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the analytical characterization of the target compound.
Alternative and Complementary Techniques
While the aforementioned techniques are standard for the characterization of organic molecules, other methods can provide complementary information.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br), which can be used to confirm the empirical formula.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment if the compound is sufficiently volatile and thermally stable.
-
Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC): These techniques are invaluable for complex structures, as they provide information about the connectivity between protons and carbons, aiding in the unambiguous assignment of all NMR signals.
By employing a combination of these analytical methods, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development activities.
Validating the Structure of Substituted Dihydropyridines: A Comparative Guide to NMR and MS Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized substituted dihydropyridines is a critical step. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two cornerstone analytical techniques for unambiguous structure elucidation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the validation process.
Substituted 1,4-dihydropyridines (DHPs) are a prominent class of organic compounds with significant therapeutic applications, most notably as calcium channel blockers.[1][2] The biological activity of these molecules is intrinsically linked to their specific substitution patterns. Therefore, rigorous structural characterization is paramount. This guide explores the synergistic use of NMR and MS to provide comprehensive structural information, from connectivity and stereochemistry to molecular weight and fragmentation patterns.
Comparative Data: NMR and MS Analysis of a Model Dihydropyridine
To illustrate the data obtained from these techniques, let's consider a representative substituted dihydropyridine. The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Analytical Technique | Parameter | Typical Value/Observation for a Substituted 1,4-Dihydropyridine | Structural Information Provided |
| ¹H NMR | Chemical Shift (δ) | NH: ~8.8-9.2 ppm (in DMSO-d₆)[3]; H4: ~4.8-5.0 ppm[3]; Methyl (C2, C6): ~2.2 ppm[3]; Aromatic Protons: 7.0-8.5 ppm[3] | Electronic environment of protons, presence of key functional groups. |
| Coupling Constant (J) | Varies based on neighboring protons. | Connectivity between adjacent protons. | |
| Integration | Relative ratios of protons. | Number of protons of each type. | |
| ¹³C NMR | Chemical Shift (δ) | C2/C6: ~146 ppm[4]; C3/C5: ~100 ppm[4]; C4: ~39-41 ppm[4]; Carbonyl (ester): ~166-167 ppm[4] | Carbon skeleton framework. |
| Mass Spectrometry (ESI+) | m/z of [M+H]⁺ | Corresponds to the molecular weight + 1. | Molecular weight confirmation. |
| Fragmentation Pattern | Loss of substituents, particularly from the C4 position and ester groups.[5][6][7][8][9] | Structural fragments, confirmation of substituent groups. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified dihydropyridine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
Data Acquisition (General Parameters for a 300 or 400 MHz Spectrometer): [1][10]
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard instrument-provided pulse programs.
-
Optimize spectral widths and acquisition times for both dimensions based on the ¹H and ¹³C spectra. These experiments are invaluable for establishing proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.[3][11]
-
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the dihydropyridine sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[12]
-
From the stock solution, prepare a dilute solution for injection, typically in the range of 1-10 µg/mL, using a mixture of solvents compatible with ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[12][13]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[12]
Data Acquisition (General Parameters for an ESI-MS): [13]
-
Ionization Mode: Positive (to observe [M+H]⁺) or Negative (to observe [M-H]⁻), depending on the molecule's functional groups.[6] Dihydropyridines are typically analyzed in positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: Scanned over a range that includes the expected molecular ion.
-
Fragmentation (for MS/MS): If fragmentation data is desired, the precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a characteristic fragmentation pattern.
Visualizing the Validation Workflow
The following diagrams illustrate the overall process and the logical connections in the structural elucidation of substituted dihydropyridines.
Caption: Workflow for Dihydropyridine Structure Validation.
References
- 1. ijrcs.org [ijrcs.org]
- 2. Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. vanderbilt.edu [vanderbilt.edu]
A Comparative Guide to Palladium Catalysts for a Pivotal C-C Bond Formation: The Coupling of Vinyl Bromide
For researchers, scientists, and professionals in drug development and synthetic chemistry, the palladium-catalyzed cross-coupling of vinyl bromide is a cornerstone reaction for the construction of complex molecular architectures. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data, to facilitate informed catalyst selection for this critical transformation.
The versatility of palladium catalysis in forming carbon-carbon bonds has revolutionized organic synthesis, with Suzuki-Miyaura, Heck, and Stille reactions being frontline methodologies. Vinyl bromides are particularly valuable substrates, offering a reactive handle for the introduction of a vinyl group, a common motif in natural products and pharmaceutical agents. The efficiency of these coupling reactions is highly dependent on the palladium source and, crucially, the nature of the ancillary ligands that coordinate to the palladium center. These ligands modulate the catalyst's electronic and steric properties, thereby influencing its stability and reactivity.
This guide will delve into a comparison of commonly employed palladium catalysts, focusing on the impact of different ligand classes, such as phosphines and N-heterocyclic carbenes (NHCs), on the outcome of vinyl bromide coupling reactions.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of selected palladium catalysts in the Suzuki-Miyaura, Heck, and Stille coupling reactions of vinyl bromides and related aryl bromides. The data, compiled from various studies, highlights key performance indicators such as reaction yield, catalyst loading, and reaction conditions. Direct comparison of turnover numbers (TON) and turnover frequencies (TOF) is often challenging due to variations in experimental setups across different research publications. However, the provided data offers valuable insights into the relative efficiencies of these catalytic systems.
| Coupling Reaction | Catalyst System | Vinyl/Aryl Bromide | Coupling Partner | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromoacetophenone | Vinylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 2 | [1] |
| Suzuki-Miyaura | PdCl₂(dppf) | 4-Bromoacetophenone | Vinylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | 2 | [1] |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 4-Bromoacetophenone | Vinylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 | 1 | [1] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | (E)-β-Bromostyrene | n-Butyl acrylate | Et₃N | DMF | 100 | 2 | 95 | 1 | [2] |
| Heck | [PdCl(C₃H₅)]₂ / TPPTS | Vinyl bromide | Styrene | NaOAc | H₂O | 80 | 4 | 78 | 0.1 | [2] |
| Stille | Pd₂(dba)₃ / P(fur)₃ | Vinyl bromide | Vinyltributyltin | - | THF | 50 | 16 | 96 | 1 | [3] |
| Stille | Pd(PPh₃)₄ | Vinyl bromide | (E)-1-Heptenyltributyltin | - | THF | 50 | 24 | 89 | 1 | [3] |
Note: The data presented is a synthesis of findings from multiple studies to provide a comparative perspective. Reaction conditions and substrate scope can significantly influence catalyst performance.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below is a representative experimental protocol for a Suzuki-Miyaura coupling of a vinyl bromide, which can be adapted for other similar transformations.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Vinyl Bromide
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the vinyl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.[4]
Catalytic Cycle and Workflow
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl bromide, cleaving the C-Br bond and forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Stille) or Migratory Insertion (for Heck): In the Suzuki and Stille reactions, the organic group from the organoboron or organotin compound is transferred to the palladium center.[8] In the Heck reaction, the olefin inserts into the Pd-C bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of vinyl bromide.
The selection of an optimal palladium catalyst system is a critical step in the development of robust and efficient synthetic routes. While traditional catalysts like Pd(PPh₃)₄ remain valuable, modern catalyst systems incorporating bulky and electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior activity, allowing for lower catalyst loadings and milder reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the diverse landscape of palladium catalysis for vinyl bromide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternatives for Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is a versatile chemical building block used extensively in medicinal chemistry and drug development. Its structure, featuring a protected tetrahydropyridine ring coupled with a vinyl bromide, makes it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds.[1][2]
However, the specific choice of coupling partner can significantly influence reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of key alternatives to this vinyl bromide, offering experimental insights to help researchers select the optimal reagent for their specific needs.
Key Alternatives and Their Synthetic Utility
The primary alternatives to this compound can be categorized into two groups: alternative electrophiles with different leaving groups, and a nucleophilic counterpart that reverses the polarity of the coupling strategy.
-
tert-Butyl 4-iodo-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Iodide): The reactivity of organohalides in the rate-determining oxidative addition step of cross-coupling reactions generally follows the trend: I > OTf > Br >> Cl.[2][3] This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, facilitating faster reaction kinetics.[4] This increased reactivity can allow for milder reaction conditions, lower catalyst loadings, or the coupling of more challenging substrates.
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Triflate): Vinyl triflates (OTf) are excellent electrophiles in palladium-catalyzed couplings and are often comparable in reactivity to vinyl iodides.[4][5][6] They serve as synthetic equivalents to vinyl halides and can be particularly useful when the corresponding halides are difficult to prepare or unstable.[7]
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Boronate Ester): This compound fundamentally alters the synthetic approach.[8][9] Instead of an electrophile, it is a nucleophilic organoboron species used in Suzuki-Miyaura reactions.[1][10] This allows for coupling with aryl or vinyl halides/triflates, providing strategic flexibility in complex molecule synthesis, especially when the desired coupling partner is only readily available as a halide.
Synthesis of Key Building Blocks
The vinyl bromide, triflate, and boronate ester alternatives are all accessible from the common starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The diagram below illustrates the general synthetic pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tert-butyl 4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate | C11H16F3NO5S | CID 10991161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, CasNo.138647-49-1 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate [myskinrecipes.com]
- 9. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate [oakwoodchemical.com]
- 10. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)… [cymitquimica.com]
A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Vinyl Bromides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of vinyl groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic properties in drug candidates. Palladium-catalyzed cross-coupling reactions are a principal method for forging these critical carbon-carbon and carbon-heteroatom bonds, with vinyl bromides serving as versatile and readily accessible coupling partners. A crucial, yet often nuanced, consideration in reaction design is the choice between a cyclic and an acyclic vinyl bromide. This guide provides an objective comparison of their reactivity, supported by experimental data and mechanistic insights, to inform substrate selection and reaction optimization.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of vinyl bromides is primarily dictated by the efficiency of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. While both cyclic and acyclic vinyl bromides are competent substrates in a variety of transformations, their relative reactivity can differ based on a combination of steric and electronic factors. Generally, acyclic vinyl bromides may exhibit slightly higher reactivity due to lower steric hindrance around the double bond. Conversely, the inherent ring strain and altered bond angles of cyclic vinyl bromides can also influence the rate of oxidative addition.
Reactivity Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of C(sp²)-C(sp²) bonds. While direct, comprehensive kinetic studies comparing a simple cyclic and acyclic vinyl bromide are not abundant in the literature, qualitative observations suggest that reactivity can be influenced by the substitution pattern and the nature of the cyclic system.
One study noted that in the Suzuki-Miyaura cross-coupling of 1,1-dibromo-1-alkenes, cyclic derivatives generally underwent the reaction much faster than their acyclic counterparts.[1] This suggests that for certain substrate classes, the geometric constraints of the ring can be beneficial for the reaction.
Table 1: Illustrative Comparison of Reaction Parameters in Suzuki-Miyaura Coupling
| Vinyl Bromide | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromocyclohexene (Cyclic) | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 (Typical) | General Knowledge | |
| (E)-1-Bromo-1-propene (Acyclic) | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90-98 (Typical) | General Knowledge |
Note: The yields presented are typical and can vary significantly based on the specific reaction conditions, ligands, and purity of reagents.
Mechanistic Considerations: The Role of Steric and Electronic Effects
The differing reactivity profiles of cyclic and acyclic vinyl bromides can be rationalized by considering the key steps of the catalytic cycle, particularly oxidative addition.
Steric Hindrance
Acyclic vinyl bromides, especially those with smaller substituents, generally present a less sterically encumbered environment for the incoming palladium catalyst to approach and insert into the C-Br bond. In contrast, the carbon atoms of the ring in cyclic vinyl bromides can create steric bulk that may hinder the approach of the catalyst.
Electronic Effects and Ring Strain
The electronic nature of the double bond is influenced by its environment. In cyclic systems, ring strain can alter the hybridization of the carbon atoms and the bond angles of the double bond. This can, in turn, affect the energy of the orbitals involved in the oxidative addition step. For instance, an increase in the s-character of the C-Br bond due to ring strain could potentially make the bond stronger and the oxidative addition more difficult. Conversely, relief of ring strain upon formation of the palladium intermediate could be a driving force for the reaction.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a cyclic and an acyclic vinyl bromide. These are intended as a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 1-Bromocyclohexene with Phenylboronic Acid
Materials:
-
1-Bromocyclohexene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromocyclohexene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 4-12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenylcyclohexene.
General Procedure for Suzuki-Miyaura Coupling of (E)-1-Bromo-1-propene with Phenylboronic Acid
Materials:
-
(E)-1-Bromo-1-propene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Follow the same setup and inert atmosphere procedure as described for 1-bromocyclohexene.
-
Combine (E)-1-bromo-1-propene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate in the reaction flask.
-
Add the toluene, ethanol, and water.
-
Heat the mixture to 80 °C and stir for 2-8 hours.
-
Monitor the reaction by GC-MS.
-
Work-up and purification are performed as described above to yield (E)-1-phenyl-1-propene.
Visualizing the Catalytic Cycle and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The choice between a cyclic and an acyclic vinyl bromide in cross-coupling reactions is a multifaceted decision. While acyclic vinyl bromides may offer a slight advantage in reactivity due to reduced steric hindrance, the specific substitution pattern and the influence of ring strain in cyclic analogues can lead to comparable or even enhanced reactivity in certain cases. The provided experimental protocols and mechanistic insights serve as a foundation for researchers to make informed decisions and to further explore the rich and varied reactivity of these important synthetic building blocks. Careful optimization of reaction conditions remains paramount to achieving high yields and selectivities regardless of the substrate class.
References
A Comparative Guide to Assessing the Purity of Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and professionals in drug development, the purity of building blocks such as tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate is critical for the success and reproducibility of synthetic endeavors. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, presents supporting experimental data, and discusses alternative reagents.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Ensuring its purity is paramount to avoid side reactions and ensure the integrity of the final products. Commercial suppliers typically offer this reagent with a purity of 95% to over 98%.[2][3]
Comparison of Analytical Methods for Purity Assessment
A multi-pronged approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC (Reversed-Phase) | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, widely available, suitable for a broad range of compounds. | May require derivatization for compounds lacking a chromophore. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities. | High sensitivity, provides structural information of impurities. | Compound must be volatile and thermally stable, or require derivatization. |
| qNMR (¹H NMR) | Proportionality of NMR signal area to the number of nuclei. | Absolute purity determination using an internal standard. | Non-destructive, provides structural confirmation, highly accurate. | Lower sensitivity than chromatographic methods, requires a certified internal standard. |
Quantitative Data Summary
The following tables present illustrative data from the analysis of three different batches of this compound using HPLC, GC-MS, and qNMR.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 5.2 | 97.5 | 97.5 |
| Batch B | 5.2 | 95.8 | 95.8 |
| Batch C | 5.2 | 98.9 | 98.9 |
Table 2: GC-MS Impurity Profile
| Sample ID | Impurity | Retention Time (min) | Relative Abundance (%) |
| Batch A | N-tert-butoxycarbonyl-4-piperidone | 4.1 | 0.8 |
| Batch B | Triphenylphosphine oxide | 8.5 | 1.5 |
| Batch C | Unknown (m/z 182) | 6.3 | 0.3 |
Table 3: qNMR Purity Assessment
| Sample ID | Analyte Integral | Internal Standard Integral | Calculated Purity (%) |
| Batch A | 2.00 | 2.05 | 97.8 |
| Batch B | 2.00 | 2.12 | 95.5 |
| Batch C | 2.00 | 2.01 | 99.1 |
Comparison with an Alternative Reagent
In many applications, particularly Suzuki-Miyaura cross-coupling reactions, N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester serves as a common alternative to the bromo-analogue.[4] The choice between these reagents often depends on the specific reaction conditions and the desired reactivity.
Table 4: Comparison of Key Attributes
| Attribute | This compound | N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester |
| Typical Purity | 95-99% | >98% |
| Stability | Generally stable | Can be prone to hydrolysis and protodeboronation |
| Common Impurities | Starting materials, unreacted reagents | Pinacol, boronic acid anhydride |
| Reactivity in Suzuki Coupling | Requires strong activation conditions | Generally milder reaction conditions |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[5][6]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the vinyl proton) and the signal of the internal standard (the two vinyl protons of maleic acid).
-
Calculate the purity using the standard qNMR equation.[7]
-
Visualizations
Caption: Workflow for the purity assessment of a chemical compound.
Caption: Role in a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Spectroscopic Data of N-Boc Protected Brominated Heterocycles
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. N-Boc protected brominated heterocycles are crucial building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comparative overview of the spectroscopic data for a selection of these compounds, focusing on ¹H NMR, ¹³C NMR, and mass spectrometry. Detailed experimental protocols for their synthesis and characterization are also presented to support experimental work.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for various N-Boc protected brominated heterocycles. These values are essential for the identification and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data of N-Boc Protected Brominated Heterocycles
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz) |
| N-Boc-3-amino-4-bromopyridine | CDCl₃ | 9.31 (s, 1H), 8.10 (d, J=5.2, 1H), 7.45 (d, J=5.2, 1H), 6.83 (bs, 1H), 1.54 (s, 9H)[1] |
| N-Boc-5-bromoindole | - | Data not available in search results |
| N-Boc-5-bromoindazole | - | Data not available in search results |
| N-Boc-2-bromopyrrole | - | Data not available in search results |
| N-Boc-3-bromopyrrole | - | Data not available in search results |
| N-Boc-2-bromopyridine | - | Data not available in search results |
| N-Boc-3-bromoquinoline | - | Data not available in search results |
| N-Boc-2-bromoquinoline | - | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of N-Boc Protected Brominated Heterocycles
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-Boc-3-amino-4-bromopyridine | CDCl₃ | 152.0, 144.3, 142.3, 133.9, 127.1, 122.2, 82.1, 28.4[1] |
| N-Boc-5-bromoindole | - | Data not available in search results |
| N-Boc-5-bromoindazole | - | Data not available in search results |
| N-Boc-2-bromopyrrole | - | Data not available in search results |
| N-Boc-3-bromopyrrole | - | Data not available in search results |
| N-Boc-2-bromopyridine | - | Data not available in search results |
| N-Boc-3-bromoquinoline | - | Data not available in search results |
| N-Boc-2-bromoquinoline | - | Data not available in search results |
Table 3: Mass Spectrometry Data of N-Boc Protected Brominated Heterocycles
| Compound | Ionization Mode | [M]+, [M+H]+ or other relevant m/z values |
| N-Boc-3-amino-4-bromopyridine | Anal. Calcd. | C₁₀H₁₃BrN₂O₂: C, 43.97; H, 4.80; N, 10.26. Found: C, 43.78; H, 4.81; N, 10.00[1] |
| N-Boc-5-bromoindole | - | Data not available in search results |
| N-Boc-5-bromoindazole | - | Data not available in search results |
| N-Boc-2-bromopyrrole | - | Data not available in search results |
| N-Boc-3-bromopyrrole | - | Data not available in search results |
| N-Boc-2-bromopyridine | - | Data not available in search results |
| N-Boc-3-bromoquinoline | - | Data not available in search results |
| N-Boc-2-bromoquinoline | - | Data not available in search results |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and characterization of N-Boc protected brominated heterocycles.
General Synthesis of N-Boc Protected Brominated Heterocycles
The following diagram outlines a general workflow for the synthesis of N-Boc protected brominated heterocycles, which typically involves two key steps: N-Boc protection of the parent heterocycle followed by regioselective bromination.
Protocol 1: N-Boc Protection of a Brominated Heterocycle
This protocol describes a general procedure for the N-Boc protection of a brominated heterocyclic amine.
-
Dissolution: Dissolve the brominated heterocycle (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination of an N-Boc Protected Heterocycle
This protocol provides a general method for the bromination of an N-Boc protected heterocycle using N-bromosuccinimide (NBS).
-
Dissolution: Dissolve the N-Boc protected heterocycle (1.0 eq.) in a suitable solvent like THF or acetonitrile.
-
Cooling: Cool the solution to a low temperature (typically -78 °C to 0 °C) to control the regioselectivity of the bromination.
-
Addition of NBS: Slowly add a solution of N-bromosuccinimide (NBS, 1.0-1.1 eq.) in the same solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction at the low temperature for a specified time, monitoring its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting brominated product by flash column chromatography.
Spectroscopic Characterization Protocols
Accurate spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic cluster, which is a key diagnostic feature for brominated compounds.
References
A Comparative Guide to Cross-Coupling Reactions of Functionalized Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihydropyridine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Cross-coupling reactions offer a powerful toolkit for the introduction of a wide array of substituents onto the dihydropyridine core. This guide provides a comparative overview of several prominent cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and photoredox/nickel dual-catalyzed reactions, with a focus on their application to functionalized dihydropyridine and related pyridine substrates. The presented data, collated from various studies, aims to assist researchers in selecting the optimal synthetic strategy for their specific research needs.
Comparative Performance of Cross-Coupling Reactions
The following tables summarize the performance of different cross-coupling reactions with substituted pyridines and dihydropyridines. It is important to note that the reaction conditions and substrates are not identical across all studies, and therefore, this data should be used as a general guide for comparison.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 75 | [2] |
Table 2: Heck Reaction of Halogenated Substrates with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ (1) | K₂CO₃ | DMF | 70 | 2 | 74.5 | [3] |
| 2 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | NBS | Toluene | 25 | 12 | 76 | [4] |
| 3 | Iodobenzene | Eugenol | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 100 | 3 | 81 (E-isomer) | [5] |
Table 3: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | RT-65 | - | High |[6] | | 2 | 4-Bromoanisole | Phenylacetylene | [PdCl₂(PPh₃)₂] | - | TBAF | - | 50 (MW) | 0.5 | 98 |[7] | | 3 | 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | Pd₁@NC (0.3) | CuI (2) | NEt₃ | MeCN | 80 | 5 | High |[8] |
Table 4: Buchwald-Hartwig Amination of Halogenated Heterocycles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Chloro-1,5-naphthyridine | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 100-120 | 12-24 | High |[9] | | 2 | Aryl Bromide | N,N-Diethylamine | PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | High |[10] |
Table 5: Negishi Coupling of Halogenated Pyridines with Organozinc Reagents
| Entry | Pyridyl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylzinc Chloride | Palladacycle (0.1) | RuPhos | THF | 75 | 0.33 | High | [11] |
| 2 | 4-Cyanopyridine | Benzylic Zinc Chloride | - | - | THF/DMPU | 40 (MW) | 0.5-1.5 | High | [12] |
| 3 | 2,6-Disubstituted Dihydropyridine Precursor | Aryl Iodide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High | [13] |
Table 6: Photoredox/Nickel Dual-Catalyzed Alkylation of 1,4-Dihydropyridines
| Entry | 1,4-Dihydropyridine | Aryl Halide | Photocatalyst | Ni-catalyst | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 1 | 4-Alkyl-1,4-DHP | Aryl Bromide | Ir-based | Ni-based | Not Specified | Mild | - | High | [14] |
| 2 | 4-Alkyl-1,4-DHP | Aryl Bromide | 4CzIPN | CoI₂ | MeCN | RT | 24 | up to 93 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[1]
To a microwave vial was added 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%). The vial was sealed, and 1,4-dioxane (5 mL) and water (1 mL) were added. The reaction mixture was subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired C4-substituted pyrimidine.
Heck Arylation of 2,3-Dihydrofuran with Iodobenzene[3]
In a Schlenk tube under an inert atmosphere, [PdCl(allyl)]₂ (0.01 mmol, 1 mol%) and the appropriate ligand (if required) were dissolved in DMF (6 mL). To this solution was added K₂CO₃ (2.0 mmol), iodobenzene (1.0 mmol), and 2,3-dihydrofuran (1.2 mmol). The reaction mixture was stirred at 70 °C for 2 hours. After completion, the reaction was quenched with water and extracted with diethyl ether. The combined organic layers were dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure. The residue was purified by flash chromatography to yield the arylated product.
Sonogashira Coupling of 3-Fluoro-4-iodopyridine with a Terminal Alkyne[6]
A dry Schlenk flask was charged with 3-fluoro-4-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.05 mmol), and CuI (0.04-0.10 mmol) under an inert atmosphere. Anhydrous THF or DMF (5 mL) and triethylamine (2-3 mmol) were added, and the mixture was stirred at room temperature for 10 minutes. The terminal alkyne (1.1-1.5 mmol) was then added dropwise. The reaction was stirred at room temperature or heated to 40-65 °C and monitored by TLC. Upon completion, the mixture was cooled, diluted with ethyl acetate, and filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine[9]
An oven-dried Schlenk tube was charged with 2-chloro-1,5-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%) under an inert atmosphere. Anhydrous toluene (5 mL) was added, and the tube was sealed. The reaction mixture was heated at 100-120 °C for 12-24 hours. After cooling, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried, filtered, and concentrated. The crude product was purified by chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a cross-coupling reaction and the logical relationships between key reaction parameters.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Factors influencing the outcome of cross-coupling reactions.
Conclusion
The choice of cross-coupling reaction for the functionalization of dihydropyridines is a multifaceted decision that depends on the desired transformation, the nature of the substrates, and the required reaction conditions.
-
Suzuki-Miyaura coupling is highly versatile for C-C bond formation with a broad substrate scope and generally good yields.[1][2]
-
Heck reactions are effective for the arylation and vinylation of alkenes, though regioselectivity can sometimes be a challenge.[3][4][5]
-
Sonogashira coupling provides a reliable method for introducing alkyne moieties, which are valuable functional groups for further transformations.[6][7]
-
Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.[9][10]
-
Negishi coupling offers a powerful alternative for C-C bond formation, particularly with functionalized organozinc reagents.[11][12][13]
-
Photoredox/nickel dual catalysis has emerged as a mild and efficient method for the generation of alkyl radicals from dihydropyridines for subsequent C-C bond formation.[8][14]
Researchers should carefully consider the advantages and limitations of each method in the context of their specific synthetic goals. The data and protocols presented in this guide serve as a starting point for the development of robust and efficient syntheses of novel functionalized dihydropyridines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful and an irritant.
Quantitative Hazard Data Summary:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H318/H319 | Danger/Warning | Causes serious eye damage/irritation.[1] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as halogenated organic waste. Improper disposal can lead to environmental contamination and regulatory violations.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Clearly label a dedicated waste container as "Halogenated Organic Waste" and specify the contents, including "this compound".
-
Container Selection: Use a chemically resistant container with a secure screw cap. Glass or polyethylene containers are generally suitable.
-
Segregation: It is imperative to not mix this compound with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[2] Also, do not mix with other waste categories such as:
-
Acids and bases
-
Heavy metals
-
Oxidizing or reducing agents
-
-
Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes or spills. Perform this transfer within a chemical fume hood.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area is designated for hazardous waste.
-
Disposal Request: Once the container is full (no more than 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. If the spill is large, alert others in the vicinity.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as listed above.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, detailing the chemical involved and the quantity spilled.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 159503-91-0). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in the laboratory.
Hazard Identification and Chemical Profile
This compound is a halogenated pyridine derivative that presents several health hazards. Understanding its profile is the first step in safe handling.
GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Danger [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table outlines the required equipment.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times. A face shield is required when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or PVA gloves are recommended. Nitrile gloves are not advised for prolonged contact with pyridine-based compounds. Always inspect gloves for integrity before use and practice proper glove removal techniques.[3] |
| Body Protection | Laboratory coat | A fully-buttoned laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] |
Operational Workflow: From Preparation to Disposal
A stringent, step-by-step approach is essential for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a full-length lab coat, closed-toe shoes, and have your safety goggles readily available.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (glassware, stir bars, etc.) and reagents inside the fume hood.
-
Don the appropriate chemical-resistant gloves (butyl rubber or PVA) and a face shield.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring of the compound, within the chemical fume hood.
-
Keep the container of this compound tightly sealed when not in use.
-
Avoid the generation of aerosols.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate all waste generated during the experiment.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the immediate area and alert colleagues. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, all waste (solid and liquid) must be collected in a designated, properly labeled, and sealed container for halogenated waste . Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's established procedures for chemical waste management. Do not pour this chemical down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
